(R,R)-S63845
Descripción
an MCL1 inhibitor with antineoplastic activity
Propiedades
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHXVOCZBPADE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37ClF4N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,R)-S63845: A Deep Dive into its Mechanism of Action in Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R,R)-S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a key survival mechanism for many cancers, making it a prime therapeutic target.[3][4] S63845 exerts its pro-apoptotic effects by binding with high affinity to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins BAX and BAK.[1][2][3] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in cancer cell death.[1][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
S63845 functions as a BH3 mimetic, effectively imitating the action of pro-apoptotic BH3-only proteins.[2] The core mechanism can be summarized in the following steps:
-
High-Affinity Binding to MCL-1: S63845 binds to the BH3-binding groove of human MCL-1 with a high affinity, as demonstrated by a dissociation constant (Kd) of 0.19 nM and an inhibitory constant (Ki) of less than 1.2 nM.[3][5] This binding is highly selective for MCL-1, with negligible binding to other BCL-2 family members like BCL-2 and BCL-xL.[2][5]
-
Disruption of MCL-1/Pro-Apoptotic Protein Interactions: By occupying the BH3-binding groove, S63845 competitively inhibits the interaction between MCL-1 and the pro-apoptotic effector proteins BAX and BAK.[3][5] In MCL-1 dependent cancer cells, MCL-1 normally sequesters these proteins, preventing their activation.
-
Activation of BAX/BAK: The release of BAX and BAK from MCL-1 allows them to oligomerize and form pores in the outer mitochondrial membrane.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of BAX/BAK pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5]
-
Caspase Cascade Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[6] Active caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[4]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
Quantitative Data
The potency and selectivity of this compound have been quantified across various assays and cancer cell lines.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to human MCL-1 | 0.19 nM | Surface Plasmon Resonance (SPR) | [1][5] |
| Inhibitory Constant (Ki) for MCL-1 | <1.2 nM | Not Specified | [3] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | <100 | [3] |
| AMO1 | Multiple Myeloma | Moderately Sensitive (0.1 µM < IC50 < 1 µM) | [3] |
| U-2946 | Lymphoma | ~100 | [6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Sensitive (IC50 4–233 nM) | [3] |
| HL-60 | Acute Myeloid Leukemia (AML) | Sensitive (IC50 4–233 nM) | [7] |
| ML-1 | Acute Myeloid Leukemia (AML) | Sensitive (IC50 4–233 nM) | [7] |
| H146 | Small Cell Lung Cancer | Sensitive | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia | Sensitive | [8] |
| K562 | Chronic Myeloid Leukemia | Insensitive (IC50 >1 µM) | [6] |
| MAVER-1 | Mantle Cell Lymphoma | Moderately Sensitive | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. For MTS assay, add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[2][9]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well and incubate until the formazan crystals are dissolved.[2]
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Immunoprecipitation and Western Blotting
This protocol is used to demonstrate the disruption of the MCL-1/BAK and MCL-1/BAX interactions.
-
Protocol:
-
Treat cells (e.g., HeLa cells transduced with Flag-MCL1) with increasing concentrations of S63845 for a specified time (e.g., 4 hours).[5]
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
For immunoprecipitation, incubate the cell lysates with an anti-Flag antibody overnight at 4°C, followed by incubation with protein G sepharose beads for 1 hour.[10]
-
Wash the beads and elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from both the total cell lysates and the immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Flag, BAK, and BAX overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cells with S63845 for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Analyze the cytosolic fraction and the mitochondrial pellet for the presence of cytochrome c by Western blotting.
-
Caspase Activity Assay
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7.
-
Protocol:
-
Treat cells with S63845 in a 96-well plate.
-
Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence).[11][12]
-
Incubate at room temperature to allow the caspases to cleave the substrate.
-
Measure the luminescence or fluorescence using a microplate reader.[11][12] The signal is proportional to the caspase activity.
-
PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
-
Protocol:
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of S63845-induced apoptosis.
Experimental Workflow for Assessing S63845 Activity
Caption: Workflow for evaluating S63845's pro-apoptotic activity.
Conclusion
This compound is a highly specific and potent MCL-1 inhibitor that effectively induces apoptosis in MCL-1-dependent cancer cells. Its mechanism of action is well-defined, involving the direct inhibition of MCL-1, leading to the activation of the intrinsic mitochondrial apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of MCL-1 inhibition in oncology.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
(R,R)-S63845: A Potent and Selective MCL1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(R,R)-S63845 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1] Overexpression of MCL1 is a key survival mechanism for many cancers, making it a prime target for therapeutic intervention. S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][3][4] This leads to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[2][3][4][5] This guide provides a comprehensive overview of the technical details of this compound, including its binding characteristics, cellular activity, and the experimental protocols used for its characterization.
Data Presentation
Binding Affinity and Selectivity
This compound exhibits exceptional affinity and selectivity for human MCL1. The following table summarizes its binding constants against various BCL2 family proteins, as determined by Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays.
| Target Protein | Method | Binding Affinity (Kd or Ki, nM) | Reference |
| Human MCL1 | SPR | 0.19 | [2] |
| Human MCL1 | FP | <1.2 | [5] |
| Human BCL2 | SPR | >10,000 | [2] |
| Human BCL-xL | SPR | >10,000 | [2] |
| Mouse MCL1 | SPR | ~6-fold lower affinity than human | [2] |
Cellular Activity
The potent and selective binding of S63845 to MCL1 translates to impressive cytotoxic activity in MCL1-dependent cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for S63845 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | <10 | [4] |
| AMO1 | Multiple Myeloma | Not explicitly stated, but sensitive | [5] |
| RS4;11 | Leukemia | Sensitive | [2] |
| H146 | Small Cell Lung Cancer | Sensitive | [2] |
| Various AML cell lines | Acute Myeloid Leukemia | 4–233 | [5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol outlines the determination of binding kinetics and affinity of S63845 to BCL2 family proteins.
Materials:
-
BIAcore instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MCL1, BCL2, and BCL-xL proteins
-
This compound
-
Running buffer: 10 mM HEPES pH 7.4, 175 mM NaCl, 25 µM EDTA, 1 mM TCEP, 0.01% P20, and 1% DMSO.[6]
Procedure:
-
Immobilization of Ligand:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant BCL2 family protein (ligand) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine.
-
-
Analyte Interaction:
-
Prepare a dilution series of this compound (analyte) in the running buffer.
-
Inject the S63845 solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is used to demonstrate the disruption of MCL1-BAK/BAX interactions by S63845 in a cellular context.
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MCL1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting: anti-MCL1, anti-BAK, anti-BAX
Procedure:
-
Cell Treatment and Lysis:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with varying concentrations of S63845 for a specified time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-MCL1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MCL1, BAK, and BAX, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of the anti-tumor activity of S63845 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MCL1-dependent human cancer cell line (e.g., H929 multiple myeloma cells)
-
This compound formulated for intravenous (i.v.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the human cancer cells into the flanks of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer S63845 intravenously at a specified dose and schedule (e.g., 25 mg/kg, twice weekly).
-
Administer the vehicle solution to the control group.
-
-
Tumor Growth Monitoring and Efficacy Assessment:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
(R,R)-S63845 Binding Affinity to Human MCL1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding affinity and mechanism of action of the selective MCL1 inhibitor, (R,R)-S63845. It includes quantitative binding data, comprehensive experimental protocols for key assays, and visual diagrams of the inhibitor's mechanism and relevant experimental workflows.
Executive Summary
Myeloid Cell Leukemia 1 (MCL1) is a pro-survival protein of the BCL-2 family and a critical regulator of the mitochondrial apoptotic pathway.[1] Its overexpression is a common feature in various cancers, making it a prime target for therapeutic intervention.[1][2] S63845 is a potent and highly selective small molecule inhibitor that binds with high affinity to the BH3-binding groove of human MCL1.[1][2][3] This interaction competitively displaces pro-apoptotic proteins, such as BAK and BAX, triggering the intrinsic apoptosis cascade.[1] This document consolidates the key binding characteristics of S63845 and the methodologies used for their determination.
Quantitative Binding Affinity Data
The binding affinity of this compound for human MCL1 has been rigorously quantified using multiple biophysical techniques, demonstrating high potency and selectivity. The data reveals a sub-nanomolar affinity for human MCL1, with significantly weaker or no discernible binding to other BCL-2 family members like BCL-2 and BCL-XL.[2][4] Notably, S63845 exhibits an approximately six-fold higher affinity for the human MCL1 protein compared to its murine counterpart.[5][6]
| Parameter | Value | Protein | Technique(s) | Reference(s) |
| Kd (Dissociation Constant) | 0.19 nM | Human MCL1 | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | [2][3][4][5][7] |
| Selectivity | No discernible binding | Human BCL-2, BCL-XL | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | [2][3][4] |
| Species Selectivity | ~6-fold higher affinity for human vs. mouse MCL1 | Human MCL1, Mouse MCL1 | Not specified | [5][6] |
Mechanism of Action: MCL1 Inhibition and Apoptosis Induction
S63845 exerts its pro-apoptotic effect by directly and selectively targeting MCL1. In healthy and cancer cells reliant on MCL1 for survival, MCL1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.
S63845, acting as a BH3-mimetic, binds with high affinity to the hydrophobic BH3-binding groove on the MCL1 protein.[1][2][3][5] This binding event competitively displaces BAX and BAK from MCL1.[2] The liberated BAX and BAK are then free to activate the mitochondrial apoptosis pathway, leading to caspase activation and programmed cell death.[1][2][5]
Experimental Protocols
The determination of S63845's binding affinity and mechanism relies on several key experimental techniques. The following sections provide detailed, representative protocols for these assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (kon, koff) and the dissociation constant (Kd).
Objective: To quantify the binding affinity of S63845 to immobilized human MCL1 protein.
Materials:
-
Recombinant human MCL1 protein (with an appropriate tag, e.g., His-tag, for immobilization).
-
This compound compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or Ni-NTA sensor chip for His-tagged proteins).
-
Immobilization buffers (e.g., HBS-EP+).
-
Running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
-
Regeneration solution (e.g., low pH glycine or EDTA).
Protocol:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Protein Immobilization:
-
Activate the sensor surface if using amine coupling (e.g., with EDC/NHS for a CM5 chip).
-
Inject the recombinant human MCL1 protein over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters with ethanolamine.
-
For Ni-NTA chips, inject the His-tagged MCL1 directly onto the surface.
-
-
Analyte Injection (S63845):
-
Prepare a serial dilution of S63845 in running buffer (e.g., ranging from 0.1 nM to 100 nM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
Inject each concentration of S63845 over the immobilized MCL1 surface for a defined period (association phase, e.g., 120 seconds).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase, e.g., 300 seconds).
-
Inject a blank (running buffer with DMSO) for double referencing.
-
-
Surface Regeneration: Inject the regeneration solution to remove any bound S63845 and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The software will calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To measure the binding affinity of S63845 to human MCL1 by competing with a fluorescently labeled tracer peptide.
Materials:
-
Recombinant human MCL1 protein.
-
This compound compound.
-
A fluorescently labeled peptide known to bind MCL's BH3-groove (e.g., FITC-labeled BAK BH3 peptide). This is the "tracer".
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Microplate reader with FP capabilities (e.g., with 485 nm excitation and 535 nm emission filters for FITC).
-
Black, non-binding surface microplates (e.g., 384-well).
Protocol:
-
Tracer-Protein Binding:
-
First, determine the Kd of the tracer for MCL1. Keep the tracer concentration fixed (e.g., 2-5 nM) and titrate increasing concentrations of MCL1 protein.
-
Measure the fluorescence polarization (mP) at each concentration. The data should fit a sigmoidal binding curve, from which the Kd can be determined.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the S63845 inhibitor in assay buffer.
-
In each well of the microplate, add a fixed concentration of MCL1 protein and the fluorescent tracer (concentrations should be optimized based on the initial binding experiment, typically [MCL1] ≈ Kd of the tracer).
-
Add the S63845 dilutions to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Measurement: Read the fluorescence polarization (mP) of each well using the microplate reader.
-
Data Analysis:
-
The mP values will decrease as the concentration of S63845 increases, indicating displacement of the fluorescent tracer.
-
Plot the mP values against the logarithm of the S63845 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of S63845 that displaces 50% of the bound tracer).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation or a similar model that accounts for the concentrations and Kd of the tracer.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that S63845 disrupts the MCL1/BAK or MCL1/BAX interaction within a cellular context.[4]
Objective: To assess the ability of S63845 to inhibit the interaction between MCL1 and its binding partners (e.g., BAK, BAX) in cells.
Materials:
-
Cell line expressing the proteins of interest (e.g., HeLa cells transduced with Flag-tagged MCL1).[4]
-
This compound compound.
-
Cell lysis buffer (e.g., IP Lysis Buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-Flag antibody).
-
Protein A/G magnetic or agarose beads.
-
Antibodies for Western blotting (e.g., anti-MCL1, anti-BAK, anti-BAX).
Protocol:
-
Cell Treatment: Culture cells and treat with increasing concentrations of S63845 (e.g., 0.1 to 3 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]
-
Cell Lysis: Harvest and lyse the cells on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with beads to reduce non-specific binding.
-
Incubate the cleared lysates with an antibody against the "bait" protein (e.g., anti-Flag for Flag-MCL1) overnight at 4°C.
-
Add Protein A/G beads to the lysate/antibody mixture to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins (the immunoprecipitates) and a sample of the total cell lysate (input control) by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the bait protein (MCL1) and the expected "prey" proteins (BAK, BAX).
-
-
Data Interpretation: A dose-dependent decrease in the amount of BAK or BAX co-precipitated with MCL1 in the S63845-treated samples, relative to the vehicle control, indicates that the inhibitor successfully disrupts the MCL1-BAK/BAX interaction in the cell. The input lanes confirm that the total levels of these proteins are unchanged by the short treatment.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
(R,R)-S63845 vs other BCL-2 family inhibitors
An In-depth Technical Guide to (R,R)-S63845 and Other BCL-2 Family Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the selective MCL-1 inhibitor, this compound, in comparison to other key inhibitors of the B-cell lymphoma 2 (BCL-2) family. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. This family includes pro-survival (anti-apoptotic) members such as BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1, and pro-apoptotic members.[1] In many cancers, the overexpression of pro-survival proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to treatment.[2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, known as BH3 mimetics, have emerged as a promising therapeutic strategy.[3] This guide focuses on the highly selective MCL-1 inhibitor, this compound, and provides a comparative analysis with other notable BCL-2 family inhibitors: Venetoclax (ABT-199), Navitoclax (ABT-263), Obatoclax (GX15-070), and AT-101 (Gossypol).
Mechanism of Action of BCL-2 Family Proteins and Their Inhibitors
The intrinsic apoptotic pathway is tightly controlled by the balance between pro- and anti-apoptotic BCL-2 family proteins at the mitochondrial outer membrane.[1] Pro-apoptotic effector proteins BAX and BAK, upon activation, oligomerize to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[4] The anti-apoptotic BCL-2 proteins prevent this by sequestering pro-apoptotic BH3-only proteins and directly inhibiting BAX and BAK.[3]
BH3 mimetic drugs function by binding to the BH3 groove of anti-apoptotic BCL-2 proteins, thereby liberating the pro-apoptotic proteins to initiate cell death.[5] The selectivity of these inhibitors for different BCL-2 family members is a critical determinant of their efficacy and toxicity profiles.
Comparative Analysis of BCL-2 Family Inhibitors
The following sections detail the characteristics of this compound and other prominent BCL-2 family inhibitors.
This compound
This compound is a potent and highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[6] It binds with high affinity to the BH3-binding groove of MCL-1, leading to the displacement of pro-apoptotic proteins and the induction of BAX/BAK-dependent apoptosis.[6][7] S63845 has demonstrated significant anti-tumor activity in various preclinical models of hematologic malignancies and solid tumors that are dependent on MCL-1 for survival.[8][9]
Venetoclax (ABT-199)
Venetoclax is a first-in-class, orally bioavailable BH3 mimetic that is highly selective for BCL-2.[10][11] Its high affinity for BCL-2 allows it to displace pro-apoptotic proteins and trigger apoptosis in BCL-2-dependent cancer cells.[4][11] A key advantage of Venetoclax is its reduced affinity for BCL-XL, which mitigates the risk of on-target thrombocytopenia that can be observed with less selective inhibitors.[11]
Navitoclax (ABT-263)
Navitoclax is an orally active inhibitor that targets BCL-2, BCL-XL, and BCL-W with high affinity.[2][12] By inhibiting multiple anti-apoptotic proteins, Navitoclax has a broader spectrum of activity.[12] However, its inhibition of BCL-XL is associated with dose-limiting thrombocytopenia due to the role of BCL-XL in platelet survival.[13]
Obatoclax (GX15-070)
Obatoclax is characterized as a pan-BCL-2 family inhibitor, binding to BCL-2, BCL-XL, BCL-W, and MCL-1, albeit with lower affinity (in the micromolar range) compared to more selective inhibitors.[4][14] Its broader target profile suggests it may overcome resistance mediated by the upregulation of multiple anti-apoptotic proteins.[15] However, some studies suggest that Obatoclax may also induce cell death through mechanisms independent of the BCL-2 family.[16]
AT-101 (Gossypol)
AT-101, the R-(-)-enantiomer of gossypol, is a natural product that acts as a BH3 mimetic, inhibiting BCL-2, BCL-XL, and MCL-1.[17][18] It disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, leading to apoptosis.[19]
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki, nM) of the discussed inhibitors against key anti-apoptotic BCL-2 family members. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | BCL-W (Ki, nM) | MCL-1 (Ki, nM) | BFL-1/A1 (Ki, nM) |
| This compound | >3000[15] | >3000[15] | - | <0.19[15] | - |
| Venetoclax (ABT-199) | <0.01[11] | 48[11] | 245[11] | No measurable binding[11] | - |
| Navitoclax (ABT-263) | <1[20] | <1[20] | <1[20] | >1000[5] | >1000[5] |
| Obatoclax (GX15-070) | ~1000-7000[4] | ~1000-7000[4] | ~1000-7000[4] | ~1000-7000[4] | ~1000-7000[4] |
| AT-101 (Gossypol) | High Affinity[17] | High Affinity[17] | - | High Affinity[17] | - |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize BCL-2 family inhibitors.
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of an inhibitor to a specific BCL-2 family protein.
-
Principle: The assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide (tracer) and a BCL-2 family protein in the presence of a competing inhibitor.[9] A terbium-labeled antibody against a tag on the BCL-2 protein serves as the donor fluorophore, and a fluorescent dye on the BH3 peptide acts as the acceptor.[21][22]
-
Procedure Outline:
-
Reagents (BCL-2 protein, fluorescently labeled BH3 peptide, terbium-labeled antibody, and inhibitor) are incubated in a microplate.[23]
-
After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores after a time delay.[9]
-
The ratio of acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined by plotting the FRET ratio against a range of inhibitor concentrations.[23] Ki values can then be calculated from the IC50 values.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of BCL-2 inhibitors on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure Outline:
-
Cells are seeded in a 96-well plate and treated with varying concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).[12][24]
-
MTT solution is added to each well and incubated to allow for formazan crystal formation in viable cells.[24]
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the disruption of protein-protein interactions within the BCL-2 family in a cellular context.
-
Principle: An antibody specific to a target BCL-2 family protein is used to pull down that protein from a cell lysate, along with any interacting proteins.[25]
-
Procedure Outline:
-
Cells are treated with the BCL-2 inhibitor or a vehicle control.
-
Cells are lysed to release proteins while maintaining protein-protein interactions.[26]
-
The cell lysate is incubated with an antibody specific to the target protein (e.g., anti-MCL-1).
-
Protein A/G beads are added to capture the antibody-protein complexes.[25]
-
The beads are washed to remove non-specifically bound proteins.[27]
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the expected interacting partners (e.g., anti-BAK or anti-BIM).[28]
-
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of BCL-2 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor to assess its effect on tumor growth.[29]
-
Procedure Outline:
-
Human cancer cell lines are cultured and then injected subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[30]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[29]
-
Tumor volume and mouse body weight are monitored regularly.[30]
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to BCL-2 family inhibitors.
Caption: BCL-2 family signaling pathway in apoptosis.
Caption: Mechanism of action of selective BCL-2 family inhibitors.
Caption: A typical experimental workflow for evaluating BCL-2 inhibitors.
References
- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
(R,R)-S63845: A Technical Guide to its Role in Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia 1 (MCL-1), a pro-survival member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical regulator of the intrinsic apoptotic pathway. Its overexpression is a common feature in a multitude of malignancies, contributing to tumor development and resistance to chemotherapy. (R,R)-S63845 (hereafter S63845) has emerged as a highly potent and selective small-molecule inhibitor of MCL-1. This technical guide provides an in-depth analysis of the mechanism of action of S63845, detailing its role in initiating programmed cell death. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling and experimental workflows.
Introduction to Programmed Cell Death and the Role of MCL-1
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The intrinsic (or mitochondrial) pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family consists of pro-survival members (e.g., MCL-1, BCL-2, BCL-XL), which prevent apoptosis, and pro-apoptotic members, which are further divided into effectors (BAX, BAK) and BH3-only proteins (e.g., BIM, PUMA, NOXA).
Under normal conditions, pro-survival proteins like MCL-1 sequester pro-apoptotic proteins, preventing the activation of BAX and BAK.[1][2] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate BAX/BAK or neutralize the pro-survival proteins. This allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3] MOMP is the "point of no return" in apoptosis, resulting in the release of cytochrome c and other factors that activate the caspase cascade and execute cell death.[4] MCL-1 is frequently overexpressed in various cancers, including multiple myeloma, acute myeloid leukemia (AML), and lymphomas, making it a prime therapeutic target.[5][6]
This compound: Mechanism of Action
S63845 is a BH3 mimetic, a class of drugs designed to mimic the action of BH3-only proteins. It selectively binds with high affinity to a hydrophobic groove on the MCL-1 protein, known as the BH3-binding groove.[5][7] This action competitively displaces pro-apoptotic proteins, particularly the effector proteins BAX and BAK, that were previously sequestered by MCL-1.[1][8]
The key steps in S63845-induced apoptosis are:
-
High-Affinity Binding: S63845 binds to the BH3-binding groove of MCL-1.[9]
-
Displacement of Pro-Apoptotic Proteins: This binding releases effector proteins BAX and BAK from MCL-1's inhibitory grasp.[1][4]
-
BAX/BAK Activation: Freed BAX and BAK undergo conformational changes and oligomerize at the mitochondrial outer membrane.[7][10]
-
MOMP: The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to its permeabilization.[1][11]
-
Caspase Activation: Cytochrome c is released from the mitochondria into the cytosol, triggering the formation of the apoptosome and activating a cascade of caspases (initiator caspase-9 and effector caspases-3/7), which dismantle the cell.[10][12]
This process is rapid and potent in cancer cells that are dependent on MCL-1 for their survival.[6][7]
Quantitative Data: Binding Affinity and Cellular Potency
The efficacy of S63845 is rooted in its high affinity and selectivity for MCL-1 over other pro-survival BCL-2 family members. This minimizes off-target effects that can be seen with less selective inhibitors.[1][10]
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
| Protein | Binding Affinity (Kd or Ki, nM) | Method |
|---|---|---|
| Human MCL-1 | 0.19 | Kd[1][10][13] |
| Human MCL-1 | <1.2 | Ki[4] |
| Human BCL-2 | No Discernible Binding | -[1][10] |
| Human BCL-XL | No Discernible Binding | -[1][10] |
| Mouse MCL-1 | ~1.14 (6-fold lower affinity) | Kd[9][10] |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates stronger binding.
The potent binding of S63845 translates to effective killing of cancer cells that are dependent on MCL-1.
Table 2: In Vitro Cellular Potency of S63845 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| H929 | Multiple Myeloma | ~100[12] |
| U-2946 | B-cell Lymphoma | ~100[12] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 4-233 (range across AML lines)[13] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10[14] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10[14] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Compared to the earlier MCL-1 inhibitor A-1210477, S63845 demonstrates an approximately 20-fold higher affinity for human MCL-1 and a 1,000-fold increase in potency in killing multiple myeloma cells.[1][4]
Experimental Protocols for Characterization
The mechanism of S63845 has been elucidated through a series of key experiments. Below are generalized protocols for these foundational assays.
Apoptosis Quantification by Annexin V/Propidium Iodide Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15][16]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., H929 multiple myeloma cells) at a suitable density. Treat with a dose range of S63845 (e.g., 1 nM to 10 µM) and vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Harvesting: For suspension cells, transfer to microcentrifuge tubes. For adherent cells, wash with PBS, detach using a gentle dissociation agent like trypsin, and neutralize.[15]
-
Washing: Centrifuge cells (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1X Annexin V Binding Buffer. Repeat.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Co-Immunoprecipitation to Verify Target Engagement
Co-immunoprecipitation (Co-IP) is used to demonstrate that S63845 disrupts the interaction between MCL-1 and its binding partners (e.g., BAK, BAX).[4][8]
Protocol:
-
Cell Culture and Lysis: Treat cells (e.g., HeLa cells transduced with Flag-MCL1) with S63845 or vehicle control for 4 hours.[10] Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Add an antibody against the protein of interest (e.g., anti-Flag antibody for Flag-MCL1) to the cell lysate. Incubate to allow antibody-antigen complexes to form.
-
Complex Capture: Add Protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using a sample loading buffer and heat. Analyze the immunoprecipitates and total cell lysates by SDS-PAGE and Western blotting using antibodies against MCL-1, BAK, and BAX.
-
Interpretation: A decrease in the amount of BAK and BAX co-precipitated with MCL-1 in S63845-treated samples compared to the control indicates that the drug has disrupted their interaction.[4]
Determinants of Sensitivity and Resistance to S63845
The cytotoxic effect of S63845 is highly dependent on the "priming" of the cancer cell, specifically its reliance on MCL-1 for survival.
-
Sensitivity: Cells are sensitive to S63845 if their survival depends on MCL-1 sequestering pro-apoptotic proteins. High expression of MCL-1 that is actively binding proteins like BIM or BAK makes a cell "primed" for death upon MCL-1 inhibition.[18][19]
-
Resistance: Resistance to S63845 can be mediated by several factors:
-
Low MCL-1 Dependence: Tumors that rely on other pro-survival proteins like BCL-2 or BCL-XL will be inherently resistant.[1]
-
Upregulation of BCL-2/BCL-XL: High levels of BCL-2 or BCL-XL can act as a "buffer," sequestering the BAX/BAK molecules that are released from MCL-1 by S63845, thereby preventing apoptosis.[18]
-
MCL-1:NOXA Complexes: If MCL-1 is primarily occupied by the sensitizer BH3-only protein NOXA, its displacement by S63845 may not be sufficient to trigger apoptosis, as NOXA cannot directly activate BAX/BAK.[18]
-
-
Overcoming Resistance: The BCL-2-mediated resistance to S63845 highlights a key therapeutic strategy: combination therapy. Co-treatment with the BCL-2 inhibitor venetoclax can be synthetically lethal in cells expressing high levels of both MCL-1 and BCL-2, as both escape routes for the cancer cell are blocked simultaneously.[14][18][20]
Conclusion
This compound is a potent and highly selective BH3 mimetic that specifically inhibits the pro-survival protein MCL-1. By disrupting the sequestration of pro-apoptotic effector proteins BAX and BAK, S63845 effectively triggers the BAX/BAK-dependent mitochondrial pathway of apoptosis. Its efficacy is pronounced in tumors that are "primed" for death by their dependence on MCL-1. While resistance can occur, primarily through the upregulation of other pro-survival proteins like BCL-2, this can be overcome through rational combination therapies. The data and methodologies presented here underscore the critical role of S63845 as a tool for dissecting the mechanisms of programmed cell death and as a promising therapeutic agent in oncology.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 9. | BioWorld [bioworld.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-S63845: A Technical Guide to its Therapeutic Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic mitochondrial apoptotic pathway.[4] Overexpression of MCL-1 is a common feature in a wide range of solid tumors and is associated with tumor progression, and resistance to conventional cancer therapies.[2][5] S63845 selectively binds to the BH3-binding groove of MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][2] This leads to the activation of the mitochondrial apoptotic cascade and subsequent cancer cell death.[1][2] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the evaluation of this compound in solid tumor therapy.
Quantitative Data
Binding Affinity and In Vitro Potency
The efficacy of this compound is underscored by its high binding affinity to MCL-1 and its potent cytotoxic effects in MCL-1-dependent cancer cell lines.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) for human MCL-1 | 0.19 nM | Not Specified | [3][6] |
| Binding Affinity (Ki) for human MCL-1 | <1.2 nM | Not Specified | [4] |
| IC50 in H929 multiple myeloma cells | ~100 nM | Apoptosis Assay | [7] |
| IC50 in MDA-MB-468 TNBC cells | 141.2 ± 24.7 nM | Cell Viability Assay | [8] |
| IC50 in HCC1143 TNBC cells | 3.1 ± 0.5 µM | Cell Viability Assay | [8] |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of solid tumors.
| Tumor Model | Treatment | Efficacy | Source |
| H929 Multiple Myeloma Xenograft | S63845 (i.v.) | Dose-dependent tumor growth inhibition (TGImax) of 103% | [4] |
| AMO1 Multiple Myeloma Xenograft | S63845 (i.v.) | Dose-dependent tumor growth inhibition (TGImax) of 114% | [4] |
| Triple-Negative Breast Cancer (TNBC) PDX | S63845 + Docetaxel | Synergistic anti-tumor activity | |
| HER2-Amplified Breast Cancer PDX | S63845 + Trastuzumab/Lapatinib | Synergistic anti-tumor activity | [5] |
| Mino Mantle Cell Lymphoma Xenograft | S63845 (25 mg/kg) + Venetoclax (75 mg/kg) | Significantly increased overall survival |
Mechanism of Action: Signaling Pathway
This compound exerts its pro-apoptotic effect by selectively inhibiting MCL-1, a key regulator of the intrinsic mitochondrial apoptosis pathway. The diagram below illustrates the mechanism by which S63845 induces apoptosis in cancer cells.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of S63845 in complete culture medium.
-
Remove the existing medium from the wells and add the S63845 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BAX, anti-BAK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with S63845 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of this compound.[9][10][11][12]
Materials:
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1.5 x 106 cells) mixed with or without Matrigel into the flank of each mouse.[9][12]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][12]
-
Administer S63845 (and/or other therapeutic agents) to the treatment group according to the desired dosing schedule (e.g., intravenous injection).[3] The control group receives a vehicle.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental and Logical Workflows
In Vitro Drug Efficacy Evaluation Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Combination Therapy Rationale
The efficacy of this compound can be enhanced when used in combination with other anti-cancer agents. This is particularly relevant for solid tumors that may not be sensitive to S63845 as a monotherapy.[3][6] The diagram below illustrates the rationale for combining S63845 with a standard chemotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Derived Xenografts - Antineo [antineo.fr]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
(R,R)-S63845: A Technical Guide to its On-Target Effects as a Potent and Selective MCL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-S63845, hereafter referred to as S63845, has emerged as a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1] Overexpression of MCL1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[2][3][4] S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL1, thereby preventing its sequestration of pro-apoptotic proteins like BAK and BAX.[3][5][6] This disruption unleashes the apoptotic cascade, leading to programmed cell death in MCL1-dependent cancer cells.[1][6][7] This technical guide provides an in-depth overview of the on-target effects of S63845, including its binding affinity, cellular activity, and the molecular pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Quantitative Analysis of S63845 Activity
The efficacy of S63845 is underscored by its strong binding affinity for MCL1 and its potent cytotoxic effects in MCL1-dependent cancer cell lines.
Table 1: Binding Affinity of S63845 for BCL-2 Family Proteins
| Target Protein | Binding Affinity (Kd, nM) | Binding Affinity (Ki, nM) | Method |
| Human MCL1 | 0.19[1][4][7] | <1.2[1] | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[6] |
| BCL-2 | No discernible binding[4][7] | - | Not Applicable |
| BCL-xL | No discernible binding[4][7] | - | Not Applicable |
Table 2: In Vitro Cellular Activity of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | ~100[8] |
| U-2946 | Diffuse Large B-cell Lymphoma | ~100[8] |
| Various Hematological Cancer Cell Lines | Leukemia, Lymphoma, Myeloma | <1000 (many <100)[1] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 4-233[6] |
Mechanism of Action: Induction of Apoptosis
S63845 exerts its on-target effect by directly engaging MCL1 and initiating the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of well-defined molecular events.
Signaling Pathway of S63845-Induced Apoptosis
Caption: S63845-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and extension of findings on S63845's on-target effects.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by S63845.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for necrotic or late apoptotic cells with compromised membrane integrity.[9][10]
Protocol:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 106 cells in a T25 flask and treat with desired concentrations of S63845 or vehicle control for the specified duration (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[9]
-
Washing: Wash the cells twice with ice-cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 106 cells/mL.[11][12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11][12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[11][12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This technique is used to demonstrate the disruption of MCL1's interaction with pro-apoptotic proteins like BAK and BIM by S63845.
Principle: An antibody specific to a target protein (MCL1) is used to pull down the protein from a cell lysate. Interacting proteins (e.g., BAK, BIM) are also pulled down and can be detected by Western blotting.
Protocol:
-
Cell Lysis: Treat cells with S63845 for the desired time, then lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA) containing protease inhibitors.[13]
-
Immunoprecipitation: Incubate the cell lysate with an anti-MCL1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MCL1, BAK, and BIM to detect the presence and relative abundance of these proteins in the complex.[14]
Western Blotting for Cleaved Caspase-3
This assay confirms the activation of the caspase cascade, a hallmark of apoptosis.
Principle: Caspase-3 is a key executioner caspase that is cleaved and activated during apoptosis. An antibody specific to the cleaved (active) form of caspase-3 is used to detect its presence.
Protocol:
-
Protein Extraction: Following treatment with S63845, lyse cells and quantify the total protein concentration.
-
SDS-PAGE: Load approximately 20 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., diluted 1:500-1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.
Experimental and Logical Workflows
Experimental Workflow for Evaluating S63845 Efficacy
Caption: Workflow for assessing S63845 on-target effects.
Conclusion
This compound is a potent and highly selective MCL1 inhibitor that effectively induces apoptosis in MCL1-dependent cancer cells. Its mechanism of action is well-defined, involving the disruption of MCL1's sequestration of pro-apoptotic BAX and BAK, leading to the activation of the mitochondrial apoptosis pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and clinically translate this promising therapeutic agent. The provided methodologies offer a robust framework for assessing the on-target effects of S63845 and other BH3 mimetics.
References
- 1. apexbt.com [apexbt.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R,R)-S63845 In Vitro Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
(R,R)-S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] With a binding affinity in the nanomolar range (Kd of 0.19 nM for human MCL1), S63845 offers a valuable tool for investigating the role of MCL1 in cancer cell survival and for screening potential therapeutic strategies.[1][3][4][5] These application notes provide detailed protocols for in vitro screening of this compound in cancer cell lines.
Overexpression of MCL1 is a common feature in various cancers, contributing to tumor progression and resistance to conventional therapies.[1][2][6] S63845 selectively binds to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][7] This disruption leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[1][2][4]
Data Presentation
In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, demonstrating its potent cytotoxic effects, particularly in MCL1-dependent hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H929 | Multiple Myeloma | < 0.1 | Highly Sensitive |
| AMO1 | Multiple Myeloma | < 0.1 | Highly Sensitive |
| Various Myeloma Cell Lines | Multiple Myeloma | < 0.1 to > 1 | Sensitivity varies, with some lines being highly sensitive, moderately sensitive (0.1-1 µM), or insensitive (>1 µM).[1] |
| Various Lymphoma & CML Lines | Lymphoma & Chronic Myeloid Leukemia | < 0.1 to > 1 | Five lines were highly sensitive (<0.1 µM), three were moderately sensitive (0.1-1 µM), and three were insensitive (>1 µM).[1] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 0.004 - 0.233 | All tested AML cell lines demonstrated sensitivity to S63845.[1] |
| U-2946 | Lymphoma | ~0.1 | Rapid apoptosis induced after 4 hours of exposure.[8] |
| H146 | Small Cell Lung Cancer | - | Sensitive to S63845. |
| RS4;11 | Acute Lymphoblastic Leukemia | - | Sensitive to S63845. |
| HL-60 | Acute Myeloid Leukemia | Concentration-dependent decrease in viability. | [9] |
| ML-1 | Acute Myeloid Leukemia | Concentration-dependent decrease in viability. | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of S63845 and the general workflows for the described experimental protocols.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vitro Screening.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells and incubate for 48-72 hours.[10]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Protocol 2: Apoptosis Assay
This protocol quantifies apoptosis induction by measuring phosphatidylserine externalization using Annexin V and propidium iodide (PI) staining, followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/APC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 4, 24, or 48 hours).
-
Cell Harvesting: Harvest cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC/APC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate that this compound disrupts the interaction between MCL1 and pro-apoptotic proteins like BAX or BAK.[1][7]
Materials:
-
This compound (stock solution in DMSO)
-
Co-IP Lysis Buffer (non-denaturing)
-
Antibody against MCL1 (for immunoprecipitation)
-
Antibodies against BAX and BAK (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE and Western blotting reagents
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]
-
Cell Lysis: Harvest and lyse the cells in a cold, non-denaturing lysis buffer.[11][12]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[10][12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MCL1 antibody overnight at 4°C.[10]
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[13]
-
Washing: Pellet and wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BAX and BAK to detect the amount of co-precipitated protein. A decrease in the amount of BAX/BAK in the S63845-treated sample compared to the control indicates disruption of the MCL1-BAX/BAK interaction.
References
- 1. apexbt.com [apexbt.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sns-032.com [sns-032.com]
- 6. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for (R,R)-S63845 In Vivo Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-S63845, hereafter referred to as S63845, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic mitochondrial apoptotic pathway.[1] Overexpression of MCL-1 is a common feature in a variety of hematological and solid tumors, contributing to cancer cell survival and resistance to therapy.[2][3] S63845 exerts its anti-tumor effects by binding with high affinity to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins such as BAX and BAK.[2][3] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in cancer cell death.[1][2][3] Preclinical studies have demonstrated that S63845 exhibits significant, dose-dependent anti-tumor activity in various cancer models, particularly in multiple myeloma.[1][4]
These application notes provide a summary of the dose-dependent in vivo anti-tumor activity of S63845 and detailed protocols for its evaluation in xenograft models.
Data Presentation: Dose-Dependent Anti-Tumor Activity
The in vivo efficacy of S63845 has been demonstrated to be dose-dependent in multiple myeloma xenograft models. The following tables summarize the anti-tumor activity of intravenously administered S63845 in immunocompromised mice bearing H929 and AMO1 human multiple myeloma xenografts.
Table 1: Dose-Dependent Anti-Tumor Activity of S63845 in H929 Multiple Myeloma Xenograft Model
| Dose (mg/kg) | Administration Schedule | Maximum Tumor Growth Inhibition (TGImax) | Notes |
| 6.25 | Intravenous | Data not specified | Dose-ranging study performed. |
| 12.5 | Intravenous | Data not specified | Dose-ranging study performed. |
| 25 | Intravenous | 103% | Indicates tumor regression. |
Table 2: Dose-Dependent Anti-Tumor Activity of S63845 in AMO1 Multiple Myeloma Xenograft Model
| Dose (mg/kg) | Administration Schedule | Maximum Tumor Growth Inhibition (TGImax) | Notes |
| 6.25 | Intravenous | Data not specified | Dose-ranging study performed. |
| 12.5 | Intravenous | Data not specified | Dose-ranging study performed. |
| 25 | Intravenous | 114% | Indicates significant tumor regression. At this dose, complete tumor regression was observed in 7 out of 8 mice.[4] |
Mandatory Visualizations
Signaling Pathway of S63845
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating S63845 efficacy in xenograft models.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human multiple myeloma cell lines H929 and AMO1.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Immunocompromised mice (e.g., SCID, NOD/SCID, or athymic nude mice), 6-8 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Establishment
-
Cell Preparation: Harvest cells during the exponential growth phase. Centrifuge the cells and resuspend in sterile, serum-free culture medium or phosphate-buffered saline (PBS).
-
Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^7 H929 or AMO1 cells in a volume of 100-200 µL into the right flank of each mouse. To enhance tumor take rate, cells may be mixed with an equal volume of Matrigel.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomization: When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
S63845 Formulation and Administration
-
Formulation: A suitable vehicle for intravenous administration of S63845 is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The formulation should be prepared fresh daily.
-
Administration: Administer S63845 or the vehicle control intravenously (i.v.) via the tail vein. The dosing schedule for dose-response studies typically involves daily administration for a defined period (e.g., 5-10 consecutive days).
Efficacy Evaluation
-
Tumor Volume and Body Weight: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI at the end of the study using the following formula: % TGI = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100
-
A TGI of 100% indicates tumor stasis, while a TGI greater than 100% indicates tumor regression.
-
-
Statistical Analysis: Analyze the differences in tumor volume between the treated and control groups using appropriate statistical methods, such as a Student's t-test or ANOVA. A p-value of < 0.05 is typically considered statistically significant.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and IACUC guidelines. At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
References
Application Notes and Protocols for (R,R)-S63845 Administration in Mouse Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-S63845, hereafter referred to as S63845, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a member of the BCL-2 family of proteins that are crucial regulators of the mitochondrial apoptotic pathway.[1] Overexpression of MCL-1 is a common feature in various cancers, including Acute Myeloid Leukemia (AML), where it contributes to tumor development and resistance to therapy.[5] S63845 binds with high affinity to the BH3-binding groove of MCL-1, neutralizing its pro-survival function and inducing apoptosis in MCL-1-dependent cancer cells.[5][6] Preclinical studies in various cancer models have demonstrated the potent anti-tumor activity of S63845, both as a single agent and in combination with other anti-cancer drugs.[5][7][8] This document provides detailed application notes and protocols for the administration of S63845 in mouse models of AML, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Data Presentation
Table 1: In Vitro Efficacy of S63845 in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 4 - 233 | [1] |
| MOLM-13 | Data not specified | |
| OCI-AML3 | Data not specified | |
| HL-60 | Data not specified | |
| KG-1 | Data not specified | |
| U937 | Data not specified | |
| NB4 | 25 - 50 | [9] |
| KG1A (chemoresistant) | 1000 - 2000 | [9] |
Table 2: In Vivo Efficacy of S63845 in AML Xenograft Models
| AML Model | Mouse Strain | S63845 Dose and Schedule | Key Findings | Reference |
| MV4-11 (CDX) | Not Specified | 12.5 mg/kg, i.v. | Potent anti-tumor activity | [1] |
| Patient-Derived Xenograft (PDX) | NSG | Not Specified | S63845 in combination with Venetoclax decreased tumor burden in an MCL-1 dependent model. |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model using MV4-11 Cells
1. Cell Culture:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is >90% before implantation.
2. Animal Model:
-
Use female immunodeficient mice, such as NOD/SCID or NSG, aged 6-8 weeks.[10]
-
Allow mice to acclimatize for at least one week before the experiment.
3. Cell Implantation:
-
Harvest MV4-11 cells and resuspend in sterile, serum-free media or PBS.
-
For subcutaneous tumors, inject 1 x 10⁷ cells in a volume of 100-200 µL, often mixed with Matrigel, into the flank of each mouse.[11]
-
For a disseminated leukemia model, inject 0.2 to 2 million cells intravenously via the tail vein. The number of cells injected can be modulated to control the time to disease onset.[10]
4. Tumor Growth Monitoring:
-
For subcutaneous models, measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
For disseminated models, monitor disease progression by weekly peripheral blood sampling to quantify human CD45+ cells by flow cytometry.[12] Monitor for clinical signs of disease such as weight loss, hunched posture, and reduced mobility.
5. S63845 Formulation and Administration:
-
Formulation: A common in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Prepare the solution fresh before each administration.
-
Administration: Administer S63845 intravenously (i.v.) via the tail vein. A typical dose is 12.5 mg/kg.[1] The treatment schedule can vary, but a common regimen is daily for 5 consecutive days.
6. Efficacy Evaluation:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) for subcutaneous models, or until mice show signs of advanced disease for disseminated models.
-
At the end of the study, euthanize mice and collect tumors, bone marrow, and spleen for further analysis (e.g., histology, flow cytometry for human CD45+ cells, western blotting).
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Patient Sample Handling:
-
Obtain fresh or cryopreserved primary AML patient samples under approved ethical guidelines.
-
For cryopreserved samples, thaw cells rapidly and wash to remove cryoprotectant.
2. Animal Model:
-
Use highly immunodeficient mice, such as NSG (NOD-scid IL2Rγnull), for optimal engraftment of human cells.[13][14]
-
Sublethally irradiate mice (e.g., 2 Gy) 24 hours before cell injection to facilitate engraftment.[10]
3. Cell Implantation:
-
Inject 1-10 x 10⁶ viable primary AML cells intravenously into each mouse.
4. Engraftment Monitoring:
-
Begin monitoring for engraftment 3-4 weeks post-injection.[13]
-
Collect peripheral blood weekly and analyze for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is typically considered successful when >1% of circulating cells are hCD45+.
-
Engraftment can take 3-6 months.[13]
5. S63845 Administration and Efficacy Assessment:
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer S63845 as described in Protocol 1.
-
Monitor the percentage of hCD45+ cells in the peripheral blood throughout the treatment period.
-
At the end of the study, assess the leukemic burden in the bone marrow, spleen, and peripheral blood by flow cytometry for hCD45+ cells.
Mandatory Visualization
Caption: S63845 inhibits MCL-1, leading to apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S63845, an MCL-1 Selective BH3 Mimetic: Another Arrow in Our Quiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. | BioWorld [bioworld.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annexin V/PI Staining for Apoptosis after (R,R)-S63845 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is overexpressed in various cancers and contributes to tumor cell survival and resistance to therapy. By binding to the BH3-binding groove of Mcl-1, S63845 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[1][3]
Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based assay to detect and quantify apoptosis.[4] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells with intact membranes. In late-stage apoptosis or necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[4] This dual-staining method allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
These application notes provide a comprehensive protocol for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The release of these pro-apoptotic proteins, particularly BAK and BAX, leads to their oligomerization at the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, subsequent activation of caspases, and ultimately, apoptosis.[1][3]
References
Application Notes and Protocols: Western Blot Analysis of BAX/BAK Activation by (R,R)-S63845
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] By binding to the BH3-binding groove of MCL-1, S63845 disrupts its interaction with pro-apoptotic proteins, including BAX and BAK.[2][3] This leads to the activation of BAX and BAK, triggering the intrinsic pathway of apoptosis.[1][2][3] This document provides detailed protocols for the analysis of BAX and BAK activation upon treatment with this compound using Western blot-based methods. These protocols are essential for researchers studying the mechanism of S63845-induced apoptosis and for professionals in drug development evaluating the efficacy of MCL-1 inhibitors.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis. A key event in the mitochondrial pathway of apoptosis is the activation of the pro-apoptotic effector proteins BAX and BAK. In healthy cells, BAX and BAK are kept in an inactive state, in part through sequestration by anti-apoptotic proteins like MCL-1. Upon apoptotic stimuli, BAX and BAK undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and cell death.
This compound is a BH3 mimetic that specifically targets MCL-1, thereby liberating pro-apoptotic proteins and initiating the apoptotic cascade.[2][3] Western blotting is a powerful technique to monitor the activation of BAX and BAK. This can be achieved by detecting the conformational changes that expose specific epitopes in the activated proteins and by observing their oligomerization.
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of this compound on apoptosis and BAX/BAK activation in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| H929 | Multiple Myeloma | < 10 | Cell Viability | [2] |
| H146 | Small Cell Lung Cancer | ~100 | Cell Viability | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | > 1000 | Cell Viability | [2] |
| HeLa | Cervical Cancer | - | Apoptosis | [4] |
| H23 | Non-Small Cell Lung Cancer | - | Apoptosis | [4] |
Table 2: BAX/BAK Dependence on this compound-Induced Apoptosis
| Cell Line | Genetic Background | Effect of S63845 | Assay | Reference |
| H929 | Wild-type | Apoptosis | Propidium Iodide Exclusion | [2] |
| H929 | BAX/BAK knockout | Resistant to apoptosis | Propidium Iodide Exclusion | [2] |
| KMM1 | Multiple Myeloma | Apoptosis | siRNA knockdown | [5] |
| LP1 | Multiple Myeloma | Apoptosis | siRNA knockdown | [5] |
| HeLa | BAK knockdown | Reduced PARP cleavage | Western Blot | [4] |
| H23 | BAK knockdown | Reduced cell death | Flow Cytometry | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced BAX/BAK activation and the general experimental workflow for its analysis.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R,R)-S63845 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape for several hematological malignancies and solid tumors is evolving with the advent of targeted therapies. A promising strategy involves the combination of BH3 mimetics to overcome apoptosis resistance, a hallmark of cancer. This document provides detailed application notes and protocols for the combination therapy of (R,R)-S63845 , a selective MCL-1 inhibitor, and Venetoclax (ABT-199) , a selective BCL-2 inhibitor.[1][2][3][4] Upregulation of MCL-1 is a known mechanism of resistance to Venetoclax, providing a strong rationale for their combined use.[1][3] Preclinical studies have demonstrated significant synergy between these two agents in various cancer models, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Neuroblastoma, and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][5][6]
Mechanism of Action: Dual Inhibition of Anti-Apoptotic Proteins
The synergistic effect of combining S63845 and Venetoclax stems from their complementary roles in targeting key anti-apoptotic proteins of the BCL-2 family.[7]
-
Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis that are dependent on BCL-2.[8][9]
-
S63845 specifically inhibits MCL-1, another critical anti-apoptotic protein. In many cancers, MCL-1 sequesters pro-apoptotic proteins, preventing cell death.[7]
By simultaneously inhibiting both BCL-2 and MCL-1, the combination therapy effectively disables two major survival pathways in cancer cells, leading to a potent induction of apoptosis.[6][7][10] This dual targeting is particularly effective in overcoming resistance mechanisms where cancer cells upregulate one anti-apoptotic protein to compensate for the inhibition of another.[1][11]
References
- 1. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cotargeting of BCL2 with Venetoclax and MCL1 with S63845 Is Synthetically Lethal In Vivo in Relapsed Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 7. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of (R,R)-S63845 with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic mitochondrial apoptosis pathway.[3][4] Overexpression of MCL1 is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[3][4][5] S63845 acts as a BH3 mimetic, binding to the BH3-binding groove of MCL1 with high affinity, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[4][5][6] This disruption unleashes the pro-apoptotic activity of BAX/BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase-dependent apoptosis.[1][3][4] Preclinical studies have demonstrated the efficacy of S63845 as a single agent in various cancer models.[5][6][7] Furthermore, a growing body of evidence highlights the synergistic potential of S63845 when combined with other anti-cancer agents, particularly kinase inhibitors, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[8][9][10][11][12][13]
These application notes provide a summary of the synergistic effects of this compound with various kinase inhibitors and other targeted agents, along with detailed protocols for key experimental assays to evaluate these synergies.
Data Presentation: Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with kinase inhibitors and other targeted therapies.
Table 1: Synergistic Effects of S63845 with BCL-2 Family Inhibitors
| Combination Agent | Cancer Type | Cell Lines/Model | Key Findings | Reference |
| Venetoclax (ABT-199) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL cell lines | Strong synergistic induction of apoptosis. | [14] |
| Venetoclax (ABT-199) | Acute Myeloid Leukemia (AML) | Primary AML samples and cell lines | S63845 strongly synergizes with venetoclax to induce apoptosis, even in venetoclax-resistant cells and in the presence of a bone marrow microenvironment. | [15] |
| Venetoclax (ABT-199) | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | BCP-ALL cell lines and patient-derived xenografts | Significant synergistic anti-leukemia activity both in vitro and in vivo. | [16][17] |
| Venetoclax (ABT-199) | Multiple Myeloma (MM) | MM.1S-luc cells co-cultured with patient-derived mesenchymal stromal cells (pMSCs) | Potent synergistic anti-myeloma effect even in the presence of the tumor-supportive microenvironment. | [18] |
| ABT-737 | Acute Myeloid Leukemia (AML) | HL-60 and ML-1 cell lines | Enhanced apoptosis and induced differentiation. | [10] |
Table 2: Synergistic Effects of S63845 with Tyrosine Kinase Inhibitors (TKIs)
| Combination Agent | Cancer Type | Cell Lines/Model | Key Findings | Reference |
| Imatinib, Nilotinib, Dasatinib, Asciminib | Chronic Myeloid Leukemia (CML) | CML cell lines and CD34+ primary cells | Strong synergistic antiviability and pro-apoptotic effects. The combination markedly reduced colony formation of CML stem/progenitor cells. | [12][13][19] |
| Lapatinib | HER2-amplified Breast Cancer | Preclinical models | Displayed synergistic activity. | [8] |
| Trastuzumab | HER2-amplified Breast Cancer | Preclinical models | Displayed synergistic activity. | [8] |
Table 3: Synergistic Effects of S63845 with Other Kinase Inhibitors and Chemotherapies
| Combination Agent | Cancer Type | Cell Lines/Model | Key Findings | Reference |
| MAPK Pathway Inhibitors | Acute Myeloid Leukemia (AML) | HL-60 and ML-1 cell lines | Enhanced apoptosis and induced differentiation. | [10][20] |
| Trametinib (MEK1/2 inhibitor) | Rhabdomyosarcoma | Rhabdomyosarcoma cells | Synergistically enhanced cytotoxicity in vitro and in vivo. | [11] |
| Docetaxel | Triple-Negative Breast Cancer (TNBC) | Preclinical models | Displayed synergistic activity. | [8] |
| Cisplatin | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines | Synergistically induced apoptosis and decreased proliferation. | [9][21][22] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[23]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and kinase inhibitor(s) of interest
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[25][26]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[26]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and the kinase inhibitor, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1][26]
-
After the incubation period, add 10-28 µL of MTT solution to each well.[25][26]
-
After incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][26]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[24][27]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing viable, apoptotic, and necrotic cells with propidium iodide (PI).[28]
Materials:
-
Cells of interest, treated with this compound and/or kinase inhibitor(s)
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the desired concentrations of this compound, the kinase inhibitor, or the combination for the specified duration. Include untreated and single-agent controls.
-
Harvest the cells (including floating cells in the supernatant) and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add PI staining solution (e.g., 2 µL of a 1 mg/mL solution) immediately before analysis.[28]
-
Analyze the cells by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Synergy Analysis (Combination Index)
The Combination Index (CI) method, based on the Chou-Talalay method, is a widely used approach to quantify drug interactions.[29]
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[29]
Specialized software such as CompuSyn can be used for CI calculation and for generating Fa-CI plots to assess synergy at different effect levels.[30]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy between this compound and kinase inhibitors.
Logical Relationship of Synergistic Action
Caption: Conceptual diagram of the synergistic interaction between S63845 and kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK and MCL-1 sequential inhibition synergize to enhance rhabdomyosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. MTT (Assay protocol [protocols.io]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. punnettsquare.org [punnettsquare.org]
- 30. researchgate.net [researchgate.net]
Determining the Potency of (R,R)-S63845 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A key survival mechanism in many cancers, including T-ALL, is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of this family and has emerged as a promising therapeutic target. The small molecule inhibitor (R,R)-S63845 is a potent and selective antagonist of Mcl-1, demonstrating significant anti-tumor activity in various cancer models.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines, a crucial step in preclinical drug evaluation.
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of the Mcl-1 protein with high affinity. This binding displaces pro-apoptotic proteins, such as Bak and Bax, which are normally sequestered by Mcl-1. The released Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data Presentation
This compound has demonstrated potent cytotoxic effects across a panel of T-ALL cell lines, with IC50 values typically falling within the submicromolar range. This indicates a strong dependence of these cells on Mcl-1 for survival.[1] The following table summarizes the reported IC50 values for several T-ALL cell lines.
| T-ALL Cell Line | IC50 (nM) of this compound | Reference |
| MOLT-3 | ~10 | [1] |
| RPMI-8402 | ~10 | [1] |
| HPB-ALL | Submicromolar (Relatively Sensitive) | [1] |
| Loucy | Submicromolar (Relatively Sensitive) | [1] |
| Other T-ALL cell lines | Submicromolar | [1] |
Note: A study by Li et al. (2019) tested a panel of 11 T-ALL cell lines and reported sensitivity to this compound in the submicromolar range for all lines. However, the specific IC50 values for the entire panel were not detailed in the primary publication.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in T-ALL cells using a common colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.
Protocol: IC50 Determination using MTT Assay
1. Materials
-
T-ALL cell lines (e.g., MOLT-3, RPMI-8402)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Workflow
3. Step-by-Step Procedure
a. Preparation of this compound Stock Solution: i. Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). ii. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
b. Cell Culture and Seeding: i. Culture T-ALL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. ii. On the day of the experiment, count the cells and assess viability (should be >95%). iii. Resuspend the cells in fresh culture medium to a final density of 5 x 10^4 cells/mL. iv. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. v. Include wells with medium only for blank measurements.
c. Drug Treatment: i. Prepare a series of dilutions of the this compound stock solution in culture medium. A common starting range is from 1 µM down to 0.1 nM, with 2- or 3-fold serial dilutions. ii. Also prepare a vehicle control (DMSO in medium at the same final concentration as the highest drug concentration). iii. Add 100 µL of the drug dilutions or vehicle control to the corresponding wells, resulting in a final volume of 200 µL per well. iv. Incubate the plate for 72 hours in a humidified incubator.
d. MTT Assay: i. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. ii. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. iii. Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration. iv. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. v. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
e. Data Acquisition and Analysis: i. Measure the absorbance of each well at 570 nm using a microplate reader. ii. Subtract the average absorbance of the blank wells from all other readings. iii. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 iv. Plot the percentage of cell viability against the logarithm of the drug concentration. v. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism or similar software).
Conclusion
The determination of IC50 values is a fundamental assay in the characterization of novel anti-cancer agents. This compound has shown significant promise as a potent and selective Mcl-1 inhibitor in T-ALL. The protocols and data presented here provide a framework for researchers to reliably assess the in vitro efficacy of this compound in relevant T-ALL cell models, contributing to the advancement of targeted therapies for this challenging disease.
References
Troubleshooting & Optimization
(R,R)-S63845 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with the selective MCL1 inhibitor, (R,R)-S63845, specifically concerning its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across suppliers, but it is generally high. For practical purposes, preparing stock solutions at concentrations up to 100 mg/mL is feasible. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. To aid dissolution, you can warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath.[1][3] Ensure the compound is fully dissolved before storage.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3][4][5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] When stored properly, the solution can be stable for several months to a year.[3][4][5]
Q4: I observed precipitation when diluting my DMSO stock solution in aqueous media. What should I do?
A4: This is a common issue with hydrophobic compounds. To minimize precipitation, it is advisable to add the DMSO stock solution to pre-warmed (37°C) aqueous media while gently vortexing.[6] Performing a serial dilution in the aqueous medium rather than a single large dilution step can also help. The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-related cytotoxicity.[7]
Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) |
| APExBIO | ≥41.45 mg/mL | ≥50 mM |
| MedchemExpress | 100 mg/mL | 120.59 mM |
| Selleck Chemicals | 100 mg/mL | 120.58 mM |
| TargetMol | 33.33 mg/mL | 40.19 mM |
| Cayman Chemical | 30 mg/mL | 36.17 mM |
Molecular Weight of this compound is approximately 829.26 g/mol .
Experimental Protocols
Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock solution, you will need 41.46 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5][8]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve completely in DMSO.
-
Question: I've added DMSO to my this compound powder, but I can still see solid particles. What should I do?
-
Answer:
-
Increase Temperature: Warm the solution at 37°C for 10-15 minutes. This often enhances the solubility of compounds.[3]
-
Sonication: Use an ultrasonic bath to break up any clumps of powder and facilitate dissolution.[1][4]
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2]
-
Concentration Check: Verify that you have not exceeded the maximum solubility of this compound in DMSO (see solubility table).
-
Issue 2: The this compound stock solution in DMSO appears cloudy or has a precipitate after storage.
-
Question: My previously clear stock solution of this compound in DMSO is now cloudy after being stored in the freezer. Is it degraded?
-
Answer: While degradation is a possibility over long periods, cloudiness upon removal from the freezer is often due to the compound precipitating out at low temperatures.
-
Re-dissolve: Before use, warm the vial to room temperature and then briefly at 37°C. Vortex well to ensure the compound is fully redissolved.
-
Storage Conditions: Ensure the stock solution is stored at a consistent -20°C or -80°C and that the vial is tightly sealed to prevent moisture absorption. Avoid repeated freeze-thaw cycles by making single-use aliquots.[5]
-
Issue 3: Upon dilution into aqueous cell culture media, a precipitate forms.
-
Question: When I add my this compound DMSO stock to my cell culture media, the media turns cloudy. How can I prevent this?
-
Answer: This "crashing out" is common for hydrophobic compounds dissolved in a polar solvent like DMSO when diluted into an aqueous environment.
-
Pre-warm Media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[6]
-
Gentle Mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling the tube. This gradual dilution can prevent immediate precipitation.[6]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, make an intermediate dilution in a smaller volume of media before adding it to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (ideally ≤ 0.5%) to minimize both precipitation and solvent toxicity to your cells.[7]
-
Visualizations
Caption: Experimental workflow for preparing a stock solution of this compound in DMSO.
Caption: Logical troubleshooting workflow for addressing precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChemGood [chemgood.com]
Technical Support Center: Optimizing (R,R)-S63845 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor (R,R)-S63845 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the BCL-2 family of proteins that prevents programmed cell death (apoptosis).[2][3] By binding to the BH3-binding groove of MCL-1 with high affinity, S63845 prevents it from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[2][3]
Q2: What is a recommended starting dose for S63845 in in vivo mouse studies?
A2: A recommended starting dose for S63845 in mouse xenograft models is in the range of 12.5 mg/kg to 25 mg/kg, administered intravenously.[4][5] However, the optimal dose will depend on the specific cancer model, the administration schedule, and whether it is used as a single agent or in combination with other therapies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q3: What is a suitable vehicle formulation for in vivo administration of S63845?
A3: A commonly used vehicle formulation for intravenous (i.v.) administration of S63845 in mice is 2% Vitamin E/TPGS in 0.9% NaCl (w/v).[6] Another reported formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] It is recommended to prepare the formulation fresh for each use and protect it from light.[6]
Q4: What are the expected toxicities of S63845 in vivo and how can they be monitored?
A4: In preclinical mouse models, S63845 has been shown to have an acceptable safety margin at effective doses, with no significant body weight loss reported in several studies.[8] However, since MCL-1 is also important for the survival of some normal cells, on-target toxicities are possible. In a humanized mouse model, where S63845 has a higher affinity for human MCL-1, the maximum tolerated dose (MTD) was found to be approximately three times lower than in wild-type mice.[9]
Monitoring for toxicity should include:
-
Regular body weight measurement: A significant drop in body weight can be an early indicator of toxicity.
-
Clinical observations: Monitor for any changes in behavior, appearance, or activity levels.
-
Hematology: Complete blood counts (CBCs) can be performed to check for any effects on hematopoietic cells.
-
Serum biochemistry: To assess liver and kidney function.[10]
-
Histopathology: Of major organs at the end of the study to identify any tissue damage.
Q5: Can S63845 be used in combination with other anti-cancer agents?
A5: Yes, S63845 has shown synergistic effects when combined with various other anti-cancer agents. For example, it has been successfully used in combination with the BCL-2 inhibitor venetoclax in multiple myeloma and T-cell acute lymphoblastic leukemia models.[5][11] It has also shown synergy with docetaxel in triple-negative breast cancer and with trastuzumab or lapatinib in HER2-amplified breast cancer.[12] When planning combination studies, it is important to consider the mechanism of action of both drugs and to perform in vitro studies first to determine the optimal combination ratios and scheduling.
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal efficacious dose for your specific model. Consider that the dose required for tumor regression may be higher than that for tumor growth inhibition. |
| Inappropriate Dosing Schedule | The half-life and mechanism of action of S63845 should guide the dosing schedule. More frequent administration may be necessary to maintain sufficient drug exposure. |
| Drug Formulation/Stability Issues | Ensure the vehicle used is appropriate and that the drug is fully solubilized. Prepare fresh formulations for each administration and protect from light.[6] |
| Tumor Model Resistance | The tumor model may not be dependent on MCL-1 for survival. Confirm MCL-1 expression and dependency of your cell line in vitro before starting in vivo experiments. Resistance can also be mediated by the upregulation of other anti-apoptotic proteins like BCL-2 or BCL-XL.[8] |
| Low Bioavailability | While typically administered intravenously, if using other routes, ensure adequate bioavailability. Perform pharmacokinetic (PK) studies to correlate drug exposure with efficacy. |
Issue 2: Unexpected Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose Too High | Reduce the dose of S63845. The MTD can vary between different mouse strains and cancer models. Humanized mouse models are more sensitive to S63845.[9] |
| Vehicle Toxicity | Run a vehicle-only control group to assess any toxicity caused by the formulation itself. |
| On-Target Toxicity in Normal Tissues | As MCL-1 is essential for some normal tissues, on-target toxicity can occur. Monitor for signs of toxicity (see FAQ 4) and consider a less frequent dosing schedule or lower dose. |
| Combination Therapy Toxicity | If using S63845 in combination, the observed toxicity may be due to the combined effect. Reduce the dose of one or both agents. |
Data Presentation
Table 1: Summary of this compound In Vivo Monotherapy Studies
| Cancer Model | Mouse Strain | Dosage and Schedule | Administration Route | Key Findings | Reference |
| Multiple Myeloma (AMO1 Xenograft) | Immunocompromised | 25 mg/kg, daily for 5 days | Intravenous (i.v.) | Complete tumor regression in 7 out of 8 mice. | [4] |
| Multiple Myeloma (H929 Xenograft) | Immunocompromised | 25 mg/kg, daily for 5 days | Intravenous (i.v.) | Maximal tumor growth inhibition of 103%. | [4] |
| Eµ-Myc Lymphoma | C57BL/6 | 25 mg/kg, daily for 5 days | Intravenous (i.v.) | 70% of mice cured. | [2] |
| Humanized Eµ-Myc Lymphoma | huMcl-1;Ly5.1 | 12.5 mg/kg, daily for 5 days | Intravenous (i.v.) | 60% of mice cured. | [9] |
Table 2: Summary of this compound In Vivo Combination Therapy Studies
| Cancer Model | Combination Agent | Mouse Strain | S63845 Dosage and Schedule | Administration Route | Key Findings | Reference |
| Multiple Myeloma (RPMI-8226 Xenograft) | Venetoclax (100 mg/kg, oral, 5 days/week) | BRG mice | 12.5 mg/kg, weekly | Intravenous (i.v.) | Significant delay in tumor growth compared to single agents. | [5] |
| T-cell Acute Lymphoblastic Leukemia (Zebrafish Xenograft) | Venetoclax (10 µM) | Zebrafish embryos | 10 µM | In water | Synergistic reduction in leukemic cells and extended survival. | [11] |
| Melanoma (A375 Xenograft) | ABT-263 (Navitoclax) | N/A | N/A | N/A | Significantly inhibited tumor growth compared to single agents. | [3] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the human cancer cell line of interest under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the S63845 formulation fresh on each day of dosing. For example, in 2% Vitamin E/TPGS in 0.9% NaCl, protected from light.[6]
-
Administer S63845 intravenously via the tail vein at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
Observe the mice for any clinical signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualization
Caption: S63845 signaling pathway leading to apoptosis.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. sns-032.com [sns-032.com]
- 2. researchgate.net [researchgate.net]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 6. biorxiv.org [biorxiv.org]
- 7. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
potential off-target effects of (R,R)-S63845 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the MCL1 inhibitor, (R,R)-S63845, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound when used at high concentrations?
While this compound is a highly potent and selective inhibitor of MCL1, studies have indicated potential off-target effects at elevated concentrations. The primary concerns are a reduction in selectivity against other BCL-2 family members and the induction of cardiotoxicity.
-
Activity against BCL-2-Dependent Cells: At concentrations significantly higher than its IC50 in MCL1-dependent cells, S63845 has been observed to induce apoptosis in cell lines that are primarily dependent on BCL-2 for survival.[1] However, in vitro thermal shift assays did not show a concentration-dependent thermal stabilization of BCL-2, suggesting the mechanism may be indirect or involve a weak interaction not detected by this method.[1]
-
Cardiotoxicity: A significant off-target effect observed with MCL1 inhibitors, including S63845, is cardiotoxicity. In studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), S63845 induced a dose-dependent increase in apoptosis and caspase activity.[2] Furthermore, it has been shown to disrupt mitochondrial dynamics and cardiomyocyte contractility in a caspase-independent manner.[2]
Q2: At what concentrations are off-target effects of S63845 typically observed?
Off-target effects of S63845 generally appear at concentrations that are substantially higher than those required for on-target MCL1 inhibition in sensitive cell lines.
-
In BCL-2-Dependent Cells: Apoptosis in BCL-2-dependent cells has been noted at concentrations similar to the IC50 values observed in MCL1-dependent cells (which are typically in the nanomolar range).[1]
-
In Cardiomyocytes: In human iPSC-derived cardiomyocytes, caspase-3/7 activation is most prominent at concentrations of 1–2 μM of S63845 after 48 hours of treatment.[2] Long-term (two weeks) treatment with 100 nM S63845 has also been shown to disrupt cardiomyocyte functionality.[2]
Q3: Have any broad-panel off-target screens, such as kinome profiling, been published for S63845?
To date, comprehensive, publicly available data from broad-panel off-target screens like kinome profiling for this compound have not been identified in the reviewed literature. While S63845 has been studied in combination with tyrosine kinase inhibitors, these studies focused on synergistic effects rather than direct off-target kinase inhibition by S63845 itself. Therefore, the broader off-target profile beyond the BCL-2 family and cardiotoxicity remains largely uncharacterized in the public domain.
Troubleshooting Guides
Issue 1: Unexpected cell death in BCL-2-dependent or BCL-XL-dependent cell lines.
If you observe significant apoptosis in cell lines that are not known to be MCL1-dependent, especially at high concentrations of S63845, consider the following:
Possible Cause: Reduced selectivity of S63845 at high concentrations, leading to off-target effects that trigger apoptosis.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effect:
-
Dose-Response Curve: Generate a full dose-response curve in your cell line of interest to determine the IC50. Compare this to the known IC50 values for MCL1-dependent cell lines (e.g., H929). A significantly higher IC50 may suggest an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to determine if S63845 is engaging BCL-2 or BCL-XL directly in your cells at the concentrations you are using. Lack of a thermal shift for BCL-2 or BCL-XL would suggest the apoptosis is either independent of direct binding to these proteins or the interaction is too weak to be detected.
-
-
Investigate the Apoptotic Pathway:
-
BAX/BAK Dependency: Use CRISPR/Cas9 or siRNA to knock out BAX and BAK. If the off-target apoptosis is still occurring through the intrinsic pathway, it should be abrogated in the absence of these essential effectors.
-
Caspase Activation: Assess the activation of key caspases (e.g., caspase-3, -8, -9) to confirm the apoptotic pathway being engaged.
-
Issue 2: Observing signs of cellular stress or toxicity in non-cancerous cell lines, particularly cardiomyocytes.
If you are using S63845 in co-culture models or as a tool compound in non-cancer cell types and observe toxicity, it is crucial to investigate potential cardiotoxic or other off-target cytotoxic effects.
Possible Cause: High concentrations of S63845 can induce mitochondrial dysfunction and apoptosis in sensitive cell types like cardiomyocytes.
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to measure changes in the mitochondrial membrane potential. A loss of potential is an early indicator of apoptosis and mitochondrial dysfunction.
-
Mitochondrial Morphology: If you have access to high-resolution microscopy, examine the mitochondrial network structure. S63845 has been shown to cause mitochondrial fragmentation (shorter, more globular mitochondria) in cardiomyocytes.[2]
-
-
Evaluate Cell Viability and Apoptosis:
-
Dose-Response Viability Assay: Determine the concentration at which S63845 reduces the viability of your non-cancerous cell line.
-
Caspase Activity Assay: Measure the activity of caspase-3 and -7 to quantify the extent of apoptosis induction.
-
-
Functional Assays (for cardiomyocytes):
-
Contractility Assays: If using iPSC-derived cardiomyocytes, employ techniques like microelectrode arrays or impedance-based systems to measure changes in beating frequency and contractility.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound against BCL-2 Family Proteins
| Target | Binding Affinity (Ki or Kd) | Method | Reference |
| MCL1 (human) | < 1.2 nM (Ki) | Fluorescence Polarization | [3] |
| 0.19 nM (Kd) | Surface Plasmon Resonance | [3] | |
| BCL-2 | > 10,000 nM (Ki) | Fluorescence Polarization | [3] |
| BCL-XL | > 10,000 nM (Ki) | Fluorescence Polarization | [3] |
Table 2: Cellular Activity of this compound in Various Cell Line Types
| Cell Line Type | Example Cell Line | Effect | Concentration | Reference |
| MCL1-Dependent Cancer | H929 (Multiple Myeloma) | Apoptosis (IC50) | ~100 nM | [1] |
| BCL-2-Dependent Cancer | MAVER-1 (Mantle Cell Lymphoma) | Apoptosis | "Higher concentrations" than for MCL1-dependent cells | [1] |
| Human Cardiomyocytes | iPSC-derived | Caspase-3/7 Activation | 1 - 2 µM | [2] |
| iPSC-derived | Disrupted Functionality | 100 nM (long-term) | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Assess Off-Target Engagement
This protocol is adapted for assessing the engagement of S63845 with potential off-target proteins like BCL-2 or BCL-XL within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the target protein (e.g., anti-BCL-2, anti-BCL-XL) and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat cells with the desired high concentration of S63845 or DMSO for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the potential off-target protein and a loading control.
Expected Outcome: If S63845 binds to and stabilizes the off-target protein, you will observe a stronger band for that protein at higher temperatures in the S63845-treated samples compared to the DMSO control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate BCL-2 Family Interactions
This protocol can be used to determine if high concentrations of S63845 disrupt the interaction of BCL-2 or BCL-XL with pro-apoptotic proteins like BIM or BAX.
Materials:
-
Cell line expressing the proteins of interest
-
This compound
-
Co-IP lysis buffer (e.g., 1% CHAPS buffer with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-BCL-2)
-
Protein A/G agarose or magnetic beads
-
Antibodies for Western blotting (e.g., anti-BIM, anti-BAX, anti-BCL-2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with a high concentration of S63845 or DMSO. Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BCL-2) overnight at 4°C.
-
Capture Immune Complexes: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze by Western blotting for the bait protein (BCL-2) and potential interacting partners (BIM, BAX).
Expected Outcome: If S63845 does not directly interact with BCL-2, you would not expect to see a significant change in the amount of BIM or BAX co-immunoprecipitated with BCL-2.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
This assay is used to assess mitochondrial health and can indicate mitochondrial-mediated apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
JC-1 dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of S63845. Include a vehicle control and a positive control (FCCP or CCCP).
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with low mitochondrial membrane potential will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Expected Outcome: High concentrations of S63845 that induce mitochondrial toxicity will cause a shift from red to green fluorescence.
Visualizations
Caption: On- and potential off-target effects of S63845.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Postulated pathway for S63845-induced cardiotoxicity.
References
Technical Support Center: Mechanisms of Resistance to (R,R)-S63845 in Breast Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the MCL-1 inhibitor, (R,R)-S63845, in breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective and potent small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2] This releases the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][3]
Q2: We are observing significant variability in the sensitivity of different breast cancer cell lines to S63845. What are the potential underlying reasons?
The differential sensitivity of breast cancer cell lines to S63845 is multifactorial and can be attributed to several intrinsic factors:
-
Expression levels of BCL-2 family proteins: High expression of other anti-apoptotic proteins, such as BCL-2 or BCL-xL, can compensate for MCL-1 inhibition, thereby conferring intrinsic resistance.[2][3] Conversely, cell lines with high MCL-1 expression and dependency are more likely to be sensitive.
-
Status of pro-apoptotic proteins: The presence and functional status of the pro-apoptotic effector proteins BAX and BAK are critical for S63845-induced apoptosis.[4] Cell lines with low expression or loss-of-function mutations in BAX or BAK may exhibit resistance.
-
Genetic background of the cell line: The overall genetic and molecular subtype of the breast cancer cell line (e.g., Triple-Negative Breast Cancer [TNBC], HER2-amplified, ER-positive) influences the expression of BCL-2 family members and other signaling pathways that can impact sensitivity.[5][6]
Q3: Our breast cancer cell line, initially sensitive to S63845, has developed resistance over time. What are the common mechanisms of acquired resistance?
Acquired resistance to S63845 in breast cancer cells can emerge through several adaptive mechanisms:
-
Upregulation of other anti-apoptotic proteins: A common mechanism is the transcriptional upregulation or stabilization of other pro-survival BCL-2 family members, particularly BCL-xL and BCL-2.[3][7][8] This "protein compensation" allows the cell to sequester pro-apoptotic proteins and evade apoptosis despite MCL-1 inhibition.
-
Loss or inactivation of pro-apoptotic effectors: Deletion or inactivating mutations in the BAK1 or BAX genes can render cells resistant to S63845, as these proteins are essential for executing apoptosis downstream of MCL-1 inhibition.[5][6][9]
-
Alterations in upstream signaling pathways: Changes in signaling pathways that regulate the expression of BCL-2 family members can also contribute to resistance. For example, activation of pathways that promote the expression of BCL-xL or other survival factors can reduce dependence on MCL-1.
Q4: We are considering combination therapies to overcome S63845 resistance. What are some rational combinations to explore in breast cancer models?
Several combination strategies have shown promise in preclinical breast cancer models to overcome or prevent resistance to S63845:
-
Dual BCL-2/BCL-xL and MCL-1 inhibition: For cells that upregulate BCL-2 or BCL-xL to resist S63845, co-treatment with BCL-2/BCL-xL inhibitors (e.g., navitoclax) can be highly synergistic.[10]
-
Combination with standard chemotherapy: S63845 has demonstrated synergistic activity with conventional chemotherapeutic agents like docetaxel in TNBC models and with cisplatin.[1][5][6][11]
-
Targeting HER2 signaling: In HER2-amplified breast cancer, combining S63845 with HER2-targeted therapies such as trastuzumab or lapatinib has shown synergistic effects.[5][6]
-
PI3K/AKT pathway inhibition: In ER-positive breast cancer, combining S63845 with PI3Kα inhibitors like alpelisib has shown synergistic efficacy.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for S63845 in our sensitive breast cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly verify the phenotype of the cell line. |
| Passage number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Reagent quality | Ensure the S63845 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay conditions | Standardize cell seeding density, treatment duration, and the type of viability assay used (e.g., CellTiter-Glo, MTT). |
Problem 2: Difficulty in generating an S63845-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Start with a concentration around the IC50 and gradually increase the dose in a stepwise manner as cells adapt. |
| Treatment duration is too short | Resistance development is a gradual process. Continuous exposure for several weeks or even months may be necessary.[6] |
| Cell line is not prone to developing resistance | Some cell lines may have a lower propensity to develop resistance. Consider using a different cell line known to acquire resistance. |
Problem 3: Western blot analysis does not show the expected changes in BCL-2 family proteins in our resistant line.
| Possible Cause | Troubleshooting Step |
| Antibody quality | Validate the specificity of your primary antibodies for BCL-2, BCL-xL, MCL-1, BAX, and BAK using positive and negative controls. |
| Timing of analysis | Protein expression changes can be dynamic. Perform a time-course experiment to identify the optimal time point for observing changes after S63845 treatment. |
| Resistance mechanism is not at the protein expression level | Consider other mechanisms such as mutations in BAK1 or BAX, or post-translational modifications. Perform genomic sequencing or functional assays (e.g., BH3 profiling). |
Data Presentation
Table 1: Sensitivity of Selected Triple-Negative Breast Cancer (TNBC) Cell Lines to S63845 and Cisplatin
| Cell Line | Subtype | S63845 EC50 | Cisplatin EC50 | Sensitivity Profile |
| MDA-MB-468 | Basal-like | 141.2 ± 24.7 nM | 492.1 ± 43.5 nM | Sensitive to both |
| HCC1143 | Basal-like | 3.1 ± 0.5 µM | 16.76 ± 0.05 µM | Sensitive to both |
| MDA-MB-231 | Mesenchymal | > 4 µM | > 20 µM | Resistant to both |
| Hs-578T | Mesenchymal | > 4 µM | > 20 µM | Resistant to both |
| MDA-MB-436 | Mesenchymal | > 4 µM | > 20 µM | Resistant to both |
| Data summarized from a study demonstrating synergy between S63845 and cisplatin in TNBC.[1] |
Experimental Protocols
1. Generation of S63845-Resistant Breast Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to S63845 in a sensitive breast cancer cell line.
-
Cell Culture: Culture the parental breast cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with S63845 at a concentration equivalent to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of S63845 in a stepwise manner. Allow the cells to adapt to each new concentration before proceeding to the next.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of S63845 to ensure the stability of the resistant phenotype.
-
Verification: Regularly compare the IC50 of the resistant line to the parental line to confirm the degree of resistance.
2. Western Blot Analysis of BCL-2 Family Proteins
This protocol outlines the steps for assessing the expression levels of key apoptotic proteins.
-
Cell Lysis: Harvest both parental and S63845-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MCL-1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.
3. CRISPR-Cas9 Mediated Knockout of BAX and BAK
This protocol details the generation of BAX and/or BAK knockout cell lines to investigate their role in S63845-induced apoptosis.
-
gRNA Design: Design and clone specific guide RNAs (gRNAs) targeting the BAX and BAK1 genes into a Cas9 expression vector.
-
Transfection: Transfect the breast cancer cell line with the Cas9/gRNA plasmids.
-
Single-Cell Sorting: Two to three days post-transfection, perform fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for BAX and/or BAK knockout by Western blot analysis and genomic DNA sequencing.
-
Functional Validation: Treat the knockout and control cell lines with S63845 and assess apoptosis using assays such as Annexin V/PI staining or caspase activity assays.
Mandatory Visualizations
Caption: Mechanism of S63845-induced apoptosis.
References
- 1. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
overcoming (R,R)-S63845 resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MCL1 inhibitor, (R,R)-S63845. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate the intrinsic pathway of apoptosis.[2] By binding to the BH3-binding groove of MCL-1 with high affinity, this compound prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX.[3][4] This leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and subsequent caspase-dependent apoptosis.[3]
Q2: My cells are showing resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound can be multifactorial. The most commonly observed mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for MCL-1 inhibition by upregulating other pro-survival BCL-2 family members, such as BCL-2 and BCL-xL.[5][6][7] These proteins can then sequester pro-apoptotic molecules released from MCL-1, thereby preventing apoptosis.
-
Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in pro-apoptotic proteins like BAK and BAX can prevent the initiation of apoptosis even when MCL-1 is inhibited.[8]
-
Activation of alternative survival signaling pathways: Activation of pathways like the MAPK/ERK pathway can promote cell survival and resistance to MCL-1 inhibition, in part by regulating the expression of BCL-2 family proteins.[9]
Q3: How can I overcome this compound resistance in my experiments?
Combination therapy is a promising strategy to overcome resistance. Based on the known resistance mechanisms, the following combinations have shown synergistic effects in preclinical models:
-
Combination with BCL-2 inhibitors (e.g., Venetoclax): This is a rational approach to counteract the upregulation of BCL-2, a common resistance mechanism.[10][11]
-
Combination with BCL-xL inhibitors (e.g., A-1331852, Navitoclax): This strategy targets the upregulation of BCL-xL.[5][6]
-
Combination with MEK inhibitors (e.g., Trametinib): This can be effective when resistance is driven by the activation of the MAPK/ERK pathway.[12][13]
-
Combination with conventional chemotherapy (e.g., Cisplatin, Docetaxel): this compound can sensitize cancer cells to the apoptotic effects of DNA-damaging agents and other chemotherapeutics.[8][14]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cell culture over time.
-
Possible Cause: Acquired resistance due to the upregulation of BCL-2 or BCL-xL.
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform Western blot analysis to compare the expression levels of MCL-1, BCL-2, and BCL-xL in your resistant cell line versus the parental, sensitive cell line.
-
Evaluate Combination Therapy: Test the synergistic effects of this compound with a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-xL inhibitor. Use a checkerboard assay to determine synergy and calculate the combination index (CI). A CI < 1 indicates synergy.
-
Confirm Target Engagement: Use co-immunoprecipitation to assess the binding of pro-apoptotic proteins (e.g., BIM, BAK) to MCL-1, BCL-2, and BCL-xL in the presence and absence of the inhibitors.
-
Problem 2: Lack of apoptosis induction despite effective MCL-1 inhibition.
-
Possible Cause: Defects in the downstream apoptotic machinery, such as loss or inactivation of BAK/BAX.
-
Troubleshooting Steps:
-
Check BAK/BAX Expression: Analyze the protein levels of BAK and BAX via Western blot.
-
Assess Mitochondrial Depolarization: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) and flow cytometry to determine if the mitochondrial pathway is being activated.
-
Measure Caspase Activation: Use a fluorescent substrate for caspases (e.g., a FLICA assay) or Western blot for cleaved caspase-3 and cleaved PARP to confirm the execution of apoptosis.
-
Data Presentation
Table 1: Synergistic Effects of this compound in Combination with Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | S63845 LC50 (nM) | S55746 (BCL-2 inhibitor) LC50 (nM) | Synergy Score (SS) |
| OCI-AML3 | >1000 | 12.6 | >5 |
| MOLM-13 | 118.5 | 3.1 | >5 |
| MV4-11 | 13.7 | 1.6 | >5 |
| OCI-AML2 | 11.4 | 1.1 | >5 |
| EOL-1 | 11.1 | 1.0 | >5 |
| KG-1 | >1000 | >1000 | >5 |
| Kasumi-1 | 12.1 | 1.5 | >5 |
| SKM-1 | 10.3 | 4.9 | >5 |
| OCI-AML5 | >1000 | 13.9 | >5 |
| HL-60 | 10.3 | >1000 | >5 |
| NB4 | 12.9 | >1000 | >5 |
| U937 | 13.5 | 1.9 | >5 |
Data adapted from: Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia.[15] A Synergy Score (SS) > 2 indicates synergy, and > 5 indicates strong synergy.[15]
Table 2: Combination Effects of this compound and Cisplatin in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| MDA-MB-468 | Control | 2.1 | 1.8 |
| Cisplatin (100 nM) | 6.2 | 3.1 | |
| S63845 (30 nM) | 8.9 | 2.5 | |
| Combination | 15.4 | 4.7 |
Data adapted from: Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer.[14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound, the combination drug, or both for 48-72 hours.[16] Include a vehicle-only control.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[18][19]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for BCL-2 Family Proteins
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAK, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., MCL-1 or BCL-2) overnight at 4°C.[21]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the "prey" proteins (e.g., BIM, BAK).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming S63845 resistance with BCL-2/BCL-xL inhibitors.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Heterogeneous modulation of Bcl-2 family members and drug efflux mediate MCL-1 inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 11. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MEK and MCL-1 sequential inhibition synergize to enhance rhabdomyosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhancement of tumor cell death by combining cisplatin with an oncolytic adenovirus carrying MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. assaygenie.com [assaygenie.com]
Technical Support Center: (R,R)-S63845 and Normal Human Hematopoietic Progenitor Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the MCL1 inhibitor, (R,R)-S63845, on normal human hematopoietic progenitor cells (HSPCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on normal human hematopoietic progenitor cells?
A1: this compound is an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). MCL1 is essential for the survival of human hematopoietic stem and progenitor cells, particularly during the early stages of differentiation.[1] Therefore, treatment with S63845 is expected to induce apoptosis and deplete populations of normal human HSPCs.[1][2][3]
Q2: Are all hematopoietic cell populations equally sensitive to S63845?
A2: No, there is a differential sensitivity. Immature CD34+ hematopoietic progenitor cells are moderately sensitive to S63845, whereas mature CD34- blood cells show little to no apoptosis even at high concentrations of the inhibitor.[1] Within the progenitor populations, myeloid progenitors appear to be more susceptible to MCL1 inhibition than erythroid progenitors.[3]
Q3: I am seeing conflicting reports in the literature regarding the toxicity of S63845 on normal HSPCs. Why is that?
A3: There are indeed some discrepancies in published findings. While some studies report severe suppression of human HSPCs upon MCL1 inhibition[1][2][3], others have suggested a better safety profile.[4][5] One hypothesis for this discrepancy is the source of the HSPCs used in the experiments, with cord blood-derived HSPCs potentially showing greater sensitivity than those derived from adult bone marrow.[3]
Q4: Can S63845 be used in combination with other BCL2 family inhibitors?
A4: Co-inhibition of MCL1 and BCL-XL has been shown to have a synergistic effect, leading to a profound depletion of hematopoietic stem and progenitor cells even at low concentrations.[1][2][3] This suggests a "synthetic lethal" interaction in the hematopoietic system and should be a critical consideration in designing combination therapy experiments.[1]
Troubleshooting Guides
Issue 1: High background apoptosis in control (untreated) hematopoietic progenitor cells.
-
Possible Cause: Suboptimal cell handling or culture conditions.
-
Troubleshooting Step: Ensure gentle handling of CD34+ cells during isolation and plating. Use pre-warmed, high-quality culture media and supplements. Minimize the time cells are kept at room temperature.
-
-
Possible Cause: Apoptosis induced by the isolation procedure.
-
Troubleshooting Step: Optimize the cell isolation protocol to minimize stress. Consider using alternative methods if significant cell death persists.
-
Issue 2: Inconsistent results in colony-forming unit (CFU) assays.
-
Possible Cause: Variability in plating density.
-
Troubleshooting Step: Ensure accurate cell counting and consistent plating density across all experimental conditions.
-
-
Possible Cause: Incomplete mixing of S63845 in the semi-solid medium.
-
Troubleshooting Step: Vortex the methylcellulose medium thoroughly after adding the drug and before plating to ensure a homogenous mixture.
-
-
Possible Cause: Dehydration of the methylcellulose plates.
-
Troubleshooting Step: Maintain high humidity in the incubator and ensure petri dishes are properly sealed.[6]
-
Issue 3: Discrepancy between in vitro and in vivo toxicity results.
-
Possible Cause: Pharmacokinetics and pharmacodynamics of S63845 in vivo.
-
Troubleshooting Step: In mouse models, S63845 may have a transient effect, with hematopoietic recovery observed over time.[7] Consider multiple time points for analysis in in vivo studies.
-
-
Possible Cause: Compensatory mechanisms in vivo.
Data Presentation
Table 1: Summary of this compound Effects on Hematopoietic Cells
| Cell Type | Effect of S63845 | Key Findings | Citations |
| Immature CD34+ HSPCs | Moderately sensitive; apoptosis induction | Essential for survival and differentiation. | [1][3] |
| Mature CD34- blood cells | Insensitive | No significant apoptosis observed. | [1] |
| Myeloid Progenitors | Sensitive | MCL1 inhibition restricts maturation. | [3] |
| Erythroid Progenitors | Less susceptible | MCL1 is less critical for this lineage. | [3] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol is adapted from standard methodologies for assessing the clonogenic potential of HSPCs.[6][11][12]
-
Cell Preparation: Isolate CD34+ human hematopoietic progenitor cells from bone marrow or cord blood using standard immunomagnetic bead separation techniques.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Plating:
-
Thaw methylcellulose-based semi-solid medium (e.g., MethoCult™) at room temperature.
-
Add the CD34+ cells and the desired concentrations of S63845 to the medium.
-
Vortex vigorously to ensure a homogenous mixture.
-
Dispense the cell-drug-methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 11-14 days.
-
Colony Counting: After the incubation period, count the number of colonies (e.g., CFU-GM, BFU-E) under a light microscope.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is based on standard flow cytometry procedures for detecting apoptosis.[13][14][15][16]
-
Cell Treatment: Culture CD34+ HSPCs in appropriate liquid medium and treat with varying concentrations of S63845 for 24-48 hours. Include an untreated and a vehicle (DMSO) control.
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Visualizations
Caption: Mechanism of S63845-induced apoptosis in hematopoietic cells.
Caption: Experimental workflow for assessing S63845 toxicity in HSPCs.
Caption: Troubleshooting flowchart for S63845 experiments.
References
- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 4. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis [mdpi.com]
- 9. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis | Semantic Scholar [semanticscholar.org]
- 11. Colony Forming Unit Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
acceptable safety margin of (R,R)-S63845 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the acceptable safety margin of the Mcl-1 inhibitor, (R,R)-S63845, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a highly selective and potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1][3] This inhibition leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[1][3]
Q2: What is the acceptable safety margin of this compound in preclinical models?
A2: Preclinical studies have demonstrated that this compound possesses an acceptable safety margin in various cancer models.[1][2][3] The therapeutic window is supported by the observation that normal tissues can tolerate doses of S63845 that are effective in killing tumor cells.[2] However, the safety margin is influenced by the model system used, particularly the species-specific affinity of the drug.
Q3: What is the maximum tolerated dose (MTD) of this compound in mice?
A3: The MTD of this compound is dependent on the mouse model. In wild-type mice, the MTD is higher than in "humanized" Mcl-1 (huMcl-1) mice, which express the human form of Mcl-1. This is due to the approximately six-fold higher affinity of S63845 for human Mcl-1 compared to murine Mcl-1.[4][5]
Q4: What are the primary on-target toxicities observed with this compound in preclinical models?
A4: The primary on-target toxicities are related to the physiological role of Mcl-1 in various tissues. Observed toxicities in preclinical models include:
-
Hematological effects: Transient reduction in B cells and modest changes in red blood cell counts have been observed, which tend to recover after treatment cessation.[5] S63845 has been shown to affect various hematopoietic lineages in the early stages of treatment.[6][7][8]
-
Cardiotoxicity: In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that MCL-1 inhibition with S63845 can lead to a loss of viability and functionality in a dose-dependent manner.[1] This highlights the importance of monitoring cardiac function in preclinical safety assessments.
Q5: How does the efficacy of this compound relate to its safety profile?
A5: this compound has demonstrated potent anti-tumor activity as a single agent in preclinical models of multiple myeloma, leukemia, and lymphoma.[1][3] A therapeutic window has been established where effective anti-tumor doses are tolerated.[4][5] For instance, in a mouse model of Eµ-Myc lymphoma, a dose of 25 mg/kg administered intravenously for five consecutive days led to a 70% cure rate with no apparent side effects in normal tissues.[9]
Troubleshooting Guide
Issue: Unexpected toxicity or mortality in animal models at previously reported "safe" doses.
-
Possible Cause 1: Animal Model. Are you using a "humanized" Mcl-1 mouse model? These models are more sensitive to S63845 due to the higher binding affinity to human Mcl-1, and the MTD will be lower than in wild-type mice.[4][5]
-
Troubleshooting 1: If using a huMcl-1 model, a dose reduction is necessary. Refer to dose-ranging studies in these specific models to determine a tolerable dose.
-
Possible Cause 2: Dosing Regimen. The frequency and duration of administration can significantly impact tolerability. Continuous daily dosing may lead to cumulative toxicity.
-
Troubleshooting 2: Consider intermittent dosing schedules (e.g., weekly administration) which have been shown to be effective and well-tolerated in some models.[10]
-
Possible Cause 3: Formulation or Vehicle Effects. The vehicle used to dissolve and administer S63845 could contribute to toxicity.
-
Troubleshooting 3: Ensure the vehicle is well-tolerated on its own in a control group. Review published protocols for appropriate and safe vehicle formulations.
Issue: Lack of efficacy in a tumor model expected to be sensitive to this compound.
-
Possible Cause 1: Mcl-1 Dependence. The tumor model may not be primarily dependent on Mcl-1 for survival. Overexpression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL can confer resistance.
-
Troubleshooting 1: Confirm Mcl-1 dependence of your cell line or tumor model through techniques like Western blotting to assess protein expression levels or BH3 profiling.
-
Possible Cause 2: Suboptimal Dosing. The administered dose may not be sufficient to achieve therapeutic concentrations in the tumor tissue.
-
Troubleshooting 2: Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue. A dose-escalation study may be necessary to find the optimal therapeutic dose for your specific model.
-
Possible Cause 3: Acquired Resistance. Prolonged treatment can lead to the development of resistance mechanisms.
-
Troubleshooting 3: Investigate potential resistance mechanisms, such as upregulation of other pro-survival proteins. Combination therapies with other anti-cancer agents may be effective in overcoming resistance.[11]
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mouse Models
| Animal Model | Dosing Regimen | MTD | Reference |
| Wild-type Mice | Intravenous, 5 consecutive days | > 25 mg/kg | [5] |
| Humanized Mcl-1 (huMcl-1) Mice | Intravenous, 5 consecutive days | 12.5 mg/kg | [5] |
Table 2: Summary of Hematological Effects of this compound in CB6F1 Mice
| Parameter | Dose | Observation (Day 7 post-treatment) | Reference |
| Lymphoid Cells | 25 mg/kg & 50 mg/kg | Markedly reduced in extramedullary tissues | [6] |
| Myeloid & Megakaryocytic Lineages | 25 mg/kg & 50 mg/kg | Extramedullary compensatory hematopoiesis | [6][8] |
| Erythroid Lineage | 25 mg/kg & 50 mg/kg | Maturation blocked to varying degrees | [6][8] |
Table 3: In Vitro Cardiotoxicity of this compound
| Cell Type | Assay | Observation | Reference |
| Human iPSC-derived Cardiomyocytes | Caspase-3/7 Activity | Dose-dependent increase after 48 hours | [1] |
| Human iPSC-derived Cardiomyocytes | Spontaneous Beating | Severe defects within 48 hours of treatment | [1] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Mice
-
Animal Model: Use appropriate mouse strain (e.g., C57BL/6 for efficacy in syngeneic models, immunodeficient mice for xenografts, or huMcl-1 mice for enhanced sensitivity studies).
-
Drug Formulation: Prepare this compound in a sterile vehicle suitable for intravenous administration (e.g., a solution containing DMSO, PEG300, Tween 80, and water).
-
Dose-Range Finding Study: Administer a range of doses (e.g., 5, 12.5, 25, 50 mg/kg) intravenously for a defined period (e.g., 5 consecutive days).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.
-
Hematology: Collect blood samples at baseline and specified time points post-treatment (e.g., day 7 and day 22) for complete blood counts to assess changes in red blood cells, white blood cells, and platelets.[6]
-
Histopathology: At the end of the study, perform a necropsy and collect major organs (e.g., heart, liver, kidney, spleen, bone marrow). Fix tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin for microscopic examination.
-
-
Data Analysis: Analyze changes in body weight, hematological parameters, and histopathological findings to determine the MTD and identify any target organs of toxicity.
Protocol 2: In Vitro Cardiomyocyte Viability Assay
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to standard protocols.
-
Drug Treatment: Treat hiPSC-CMs with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control for a specified duration (e.g., 48 hours).
-
Viability Assessment:
-
Caspase Activity: Measure caspase-3 and caspase-7 activity using a luminescent or fluorescent assay to quantify apoptosis.
-
Metabolic Activity: Assess cell viability using a metabolic assay such as MTT or a resazurin-based assay.
-
-
Functional Assessment: Monitor the spontaneous beating of cardiomyocytes using a suitable platform (e.g., microelectrode array) to assess functional cardiotoxicity.
-
Data Analysis: Normalize viability and functional data to the vehicle control to determine the dose-dependent effects of S63845 on cardiomyocytes.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (R,R)-S63845 Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of (R,R)-S63845, a selective MCL1 inhibitor, in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] This binding displaces pro-apoptotic proteins, such as BAK and BAX, from MCL1.[3] The released BAK and BAX can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][4][5] S63845 shows high selectivity for MCL1, with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[5]
Q2: In which types of solid tumors has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of S63845 in various solid tumor models, often in combination with other anti-cancer agents.[1][6] These include breast cancer (triple-negative and HER2-amplified), lung cancer, and melanoma.[7][8] As a single agent, its efficacy in solid tumors can be limited, and it often requires combination with other therapies for a potent cytotoxic response.[5][8]
Q3: What is the rationale for using this compound in combination with other therapies?
A3: The rationale for combination therapy is to overcome intrinsic or acquired resistance to S63845 and to enhance its anti-tumor activity. Many solid tumors are not dependent on MCL1 alone for survival and may rely on other pro-survival proteins like BCL-2 or BCL-XL. By combining S63845 with agents that inhibit these other survival pathways or with standard chemotherapy, a synergistic cytotoxic effect can be achieved.[7][9] For instance, combining S63845 with docetaxel in triple-negative breast cancer or with HER2 inhibitors like trastuzumab or lapatinib in HER2-amplified breast cancer has shown synergistic activity.[7]
Troubleshooting Guides
Problem 1: My solid tumor cell line shows low sensitivity to this compound monotherapy.
| Possible Cause | Troubleshooting/Investigation Strategy |
| Low MCL1 dependence | Assess the expression levels of BCL-2 family proteins (MCL1, BCL-2, BCL-XL) via Western blot. High expression of BCL-2 or BCL-XL may indicate a mechanism of resistance. |
| Presence of resistance mechanisms | Investigate potential resistance mechanisms such as upregulation of other pro-survival proteins or deletion of pro-apoptotic proteins like BAK.[7] |
| Suboptimal drug concentration or exposure | Perform a dose-response curve to determine the IC50 value. Ensure the compound is stable and active in your experimental conditions. |
| Drug efflux | Consider the possibility of drug efflux pumps like ABCB1 mediating resistance, which has been observed in other cancer types.[10] |
Problem 2: I am observing variability in the efficacy of this compound across different experimental replicates.
| Possible Cause | Troubleshooting/Investigation Strategy |
| Cell culture conditions | Ensure consistent cell passage number, confluency, and media composition. |
| Compound stability | Prepare fresh stock solutions of S63845 and store them appropriately. |
| Assay variability | Standardize all steps of your cytotoxicity or apoptosis assay, including incubation times and reagent concentrations. |
Experimental Protocols
1. Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol is for quantifying apoptosis in solid tumor cell lines treated with this compound.
-
Materials:
-
Solid tumor cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of S63845 (and/or combination agents) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
2. Co-Immunoprecipitation (Co-IP) to Assess MCL1-BAK/BAX Interaction
This protocol is to determine if this compound disrupts the interaction between MCL1 and pro-apoptotic proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Anti-MCL1 antibody
-
Protein A/G agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for BAK, BAX, and MCL1
-
-
Procedure:
-
Treat cells with S63845 for the desired time.
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MCL1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates and total inputs by Western blotting for MCL1, BAK, and BAX. A decrease in the amount of BAK/BAX co-immunoprecipitated with MCL1 in the S63845-treated sample indicates disruption of the interaction.[3]
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Troubleshooting workflow for low S63845 sensitivity.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound could treat a range of blood cancers | MDedge [mdedge.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: BCL-XL Expression and S63845 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of BCL-XL expression on sensitivity to the MCL-1 inhibitor, (R,R)-S63845. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] S63845 binds with high affinity (Kd of 0.19 nM) to the BH3-binding groove of MCL-1.[1][2][4] This action prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX.[1][5] The release of BAX and BAK leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][2][3] S63845 shows high selectivity for MCL-1 with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[1][2][4]
Q2: What is the role of BCL-XL in apoptosis and S63845 sensitivity?
BCL-XL is an anti-apoptotic protein belonging to the BCL-2 family, similar to MCL-1.[6] Its primary function is to prevent apoptosis by binding to and sequestering pro-apoptotic effector proteins BAX and BAK.[6] High levels of BCL-XL can confer resistance to S63845.[7][8] When MCL-1 is inhibited by S63845, BCL-XL can still hold BAX and BAK in check, thereby preventing the initiation of apoptosis. This makes BCL-XL expression a critical determinant of sensitivity to MCL-1 inhibition.[7][8]
Q3: Why do different cancer cell lines show varying sensitivity to S63845?
The sensitivity of a cancer cell line to S63845 is primarily determined by its dependence on MCL-1 for survival.[9]
-
High Sensitivity: Cell lines that rely heavily on MCL-1 to sequester pro-apoptotic proteins are highly sensitive.[1][9]
-
Resistance: Resistance is often observed in cell lines that express high levels of other anti-apoptotic proteins, particularly BCL-XL.[8] These proteins provide a redundant survival mechanism, compensating for the inhibition of MCL-1.[1]
Q4: What are the known mechanisms of acquired resistance to S63845?
Studies have shown that cancer cells can develop acquired resistance to S63845. A primary mechanism is the upregulation of BCL-XL expression.[7][8][10] In cell lines made resistant to S63845 through prolonged exposure, a significant increase in BCL-XL protein levels has been observed.[7][10] This shifts the cell's dependency from MCL-1 to BCL-XL for survival. Concomitant inhibition of both MCL-1 and BCL-XL can overcome this acquired resistance.[6][7]
Troubleshooting Guide
Q5: My MCL-1 dependent cell line is showing unexpected resistance to S63845. What could be the cause?
-
High BCL-XL Expression: The most likely cause is high endogenous expression of BCL-XL. Even if a cell line is known to be MCL-1 dependent, co-expression of BCL-XL can provide a survival advantage when MCL-1 is inhibited.[7][8] We recommend quantifying the protein levels of BCL-2, BCL-XL, and MCL-1 via Western Blot.
-
Sub-optimal Drug Concentration/Activity: Ensure the S63845 compound is properly stored and handled to maintain its activity. Perform a dose-response curve to determine the IC50 in your specific cell line and compare it to published values.
-
Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell lines can be misidentified or can change their characteristics over time in culture.
Q6: I am seeing variable results in my apoptosis assays after S63845 treatment. How can I improve consistency?
-
Assay Timing: The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for measuring apoptosis in your model system.
-
Consistent Cell Culture Conditions: Ensure that cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Factors like confluency can affect drug sensitivity.
-
Assay Choice: Use orthogonal methods to confirm your results. For example, if you are using a Caspase-Glo assay, confirm apoptosis with Annexin V/PI staining followed by flow cytometry. This will help differentiate between apoptosis, necrosis, and general cytotoxicity.
Q7: How can I overcome BCL-XL-mediated resistance to S63845 in my experiments?
-
Combination Therapy: The most effective strategy is the co-inhibition of MCL-1 and BCL-XL.[6][11] Use S63845 in combination with a selective BCL-XL inhibitor (e.g., A-1331852).[6][12] This dual targeting approach has been shown to be synergistic and can re-sensitize resistant cells to apoptosis.[6][7][11]
-
Genetic Knockdown: To confirm that BCL-XL is the primary resistance factor, use siRNA or shRNA to knock down BCL-XL expression. A subsequent increase in S63845 sensitivity would validate BCL-XL's role in the observed resistance.
Data Presentation
Table 1: S63845 Sensitivity in Relation to BCL-XL Expression in Solid Tumor Cell Lines
| Cell Line | Cancer Type | S63845 Sensitivity | Relative BCL-XL Expression |
| H23 | Non-Small Cell Lung Cancer | Sensitive | Low[7] |
| Caov-4 | Ovarian Cancer | Sensitive | Low[7] |
| A-427 | Lung Cancer | Refractory | High[7] |
| T-47D | Breast Cancer | Refractory | High[7] |
| HCT-116 | Colon Cancer | Refractory | High[7] |
| HeLa Sres | Cervical Cancer (S63845 Resistant) | Resistant | Higher than parental[7] |
Data synthesized from Gibadulinova et al., 2022.[7]
Table 2: S63845 Sensitivity in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | S63845 Sensitivity | Relative BCL-XL Expression |
| HH | Sensitive | Low[13] |
| HuT-78 | Sensitive | Moderate[13] |
| MyLa | Resistant | High[13] |
| SeAx | Resistant | High[13] |
Data synthesized from Oelling et al., 2020.[13]
Visualizations
Caption: S63845 inhibits MCL-1, leading to apoptosis. High BCL-XL expression confers resistance.
Caption: Workflow for assessing S63845 sensitivity and its correlation with BCL-XL expression.
Caption: Logical relationship between high BCL-XL expression and resistance to S63845.
Experimental Protocols
Protocol 1: Western Blot for BCL-XL Quantification
This protocol provides a general framework for assessing BCL-XL protein levels. Optimization may be required based on the specific antibody and detection system used.
1. Cell Lysis
-
Culture and treat cells with S63845 as required by the experimental design. Include an untreated control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Normalize protein lysates to equal concentrations (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[14]
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL-XL (e.g., CST #2762, R&D Systems #MAB894) overnight at 4°C with gentle agitation.[15] Dilute the antibody in the blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip or cut the membrane and re-probe for a loading control (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.[14][16]
Protocol 2: Apoptosis Assessment by Annexin V Staining & Flow Cytometry
This protocol is based on the principle that phosphatidylserine (PS) translocates to the outer plasma membrane during early apoptosis, where it can be detected by fluorochrome-conjugated Annexin V.[17][18][19] Propidium Iodide (PI) or DAPI is used as a viability dye to distinguish early apoptotic, late apoptotic, and necrotic cells.[17][18]
1. Cell Preparation
-
Seed and treat cells with S63845 for the desired duration. Include positive and negative controls.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Combine all cells from a single sample and centrifuge at 500 x g for 5-7 minutes at 4°C.[18]
-
Wash the cell pellet once with cold 1X PBS.[20]
2. Staining
-
Centrifuge cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][20]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[20]
-
Gently vortex and incubate for 10-15 minutes at room temperature, protected from light.[20]
-
Just before analysis, add a viability stain like PI or DAPI (e.g., 5 µL of PI solution).[20]
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining.[18]
-
Use unstained, Annexin V only, and PI/DAPI only controls to set up compensation and gates.
-
Gate the cell populations as follows:
Protocol 3: Apoptosis Assessment by Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[22][23] The assay reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to generate a "glow-type" luminescent signal proportional to caspase activity.[22][23]
1. Reagent Preparation
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[23][24]
-
Transfer the entire volume of the buffer into the amber bottle containing the substrate.
-
Mix by inversion until the substrate is thoroughly dissolved. This is now the Caspase-Glo® 3/7 Reagent.[23][24]
2. Assay Procedure (96-well plate format)
-
Seed cells (e.g., 1 x 104 cells per well) in 100 µL of culture medium in a white-walled 96-well plate suitable for luminescence readings.
-
Treat cells with various concentrations of S63845 and appropriate controls.
-
Incubate for the desired treatment period.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[23][24]
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.[23]
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-xL Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
Technical Support Center: (R,R)-S63845 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MCL-1 inhibitor, (R,R)-S63845, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[4][5][6] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[1][4][7]
Q2: What are the recommended administration routes for in vivo studies?
A2: The most commonly reported and effective administration route for S63845 in preclinical mouse models is intravenous (i.v.) injection, typically via the tail vein.[7][8][9] Intraperitoneal (i.p.) injection has been mentioned as a potential alternative in cases where intravenous administration is challenging, such as with damaged veins.[10]
Q3: How should I prepare S63845 for in vivo delivery?
A3: S63845 is practically insoluble in water, necessitating a specific formulation for in vivo use.[11] The compound is soluble in organic solvents like DMSO, methanol, and ethanol.[11][12] A common approach involves dissolving S63845 in a minimal amount of DMSO and then diluting it in a vehicle suitable for injection. It is often recommended to prepare the formulation fresh for each use and protect it from light.[9][13]
Q4: What are some common vehicle formulations for S63845?
A4: Several vehicle formulations have been successfully used for the in vivo delivery of S63845. The choice of vehicle can depend on the experimental model and institutional guidelines. Below is a summary of reported formulations.
Troubleshooting Guide
Problem: Precipitate formation in the final formulation.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | S63845 is known to have low aqueous solubility.[11] Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[14] When preparing the final formulation, add the components sequentially and ensure the solution is clear before adding the next solvent.[15] |
| Incorrect Solvent Ratios | The order and ratio of solvents are critical. For multi-component vehicles (e.g., DMSO/PEG300/Tween 80/Saline), ensure the components are added in the correct order and mixed thoroughly at each step to maintain solubility.[15] |
| Temperature Effects | The final formulation may be sensitive to temperature changes. Prepare the solution at room temperature or as specified in the protocol and use it immediately.[15] |
Problem: Inconsistent anti-tumor efficacy in mouse models.
| Potential Cause | Troubleshooting Step |
| Formulation Instability | Prepare the S63845 formulation fresh before each injection, as it may not be stable over long periods.[9][13] Protect the formulation from light during preparation and administration.[9][13] |
| Incorrect Dosage | Dosages can vary between different cancer models and mouse strains. A typical dose range is 6.25 to 25 mg/kg.[12][15][16] It may be necessary to perform a dose-response study to determine the optimal dose for your specific model. |
| Differential Affinity for Mouse MCL-1 | S63845 has a reported 6-fold lower affinity for mouse MCL-1 compared to human MCL-1.[8][17] This is a critical consideration when using mouse cancer models or studying effects on the mouse hematopoietic system. Using humanized MCL-1 mouse models can provide a more accurate preclinical evaluation.[9][13] |
| Tumor Model Dependency | The efficacy of S63845 is dependent on the tumor's reliance on MCL-1 for survival.[4][8] Confirm that your chosen cancer model is MCL-1-dependent through in vitro assays or by reviewing existing literature. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥30 mg/mL | [12] |
| Methanol | ≥20 mg/mL | [11][14] |
| Ethanol | 30 mg/mL | [12] |
| Water | Insoluble | [11][14] |
Table 2: Example In Vivo Formulations
| Formulation Composition | Administration Route | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Intravenous | [15] |
| 2% Vitamin E/TPGS in 0.9% NaCl | Intravenous | [9][13] |
| 25 mM HCl, 20% 2-hydroxy propyl β-cyclodextrin | Not Specified | [16] |
| 50 µL of 100 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH₂O | Not Specified | [8] |
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation
-
Prepare a stock solution of S63845 in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[8][14]
-
For a formulation containing PEG300 and Tween 80, sequentially add the required volumes of each component. For example, add the S63845/DMSO stock to PEG300 and mix until clear.[8]
-
Next, add Tween 80 to the mixture and mix until clear.[8]
-
Finally, add the aqueous component (e.g., saline or ddH₂O) to reach the final desired volume and concentration.[8]
-
Use the final formulation immediately after preparation.[8][15]
Protocol 2: In Vivo Administration in Xenograft Models
-
Culture human cancer cells (e.g., multiple myeloma cell lines H929 or AMO1) and implant them into immunocompromised mice.[7]
-
Allow tumors to establish to a predetermined size (e.g., approximately 200 mm³).[4]
-
Randomize mice into treatment and vehicle control groups.[4]
-
Prepare the S63845 formulation and vehicle control immediately before use.
-
Administer the treatment via intravenous tail vein injection at the determined dose and schedule (e.g., 25 mg/kg, once daily for 5 consecutive days).[8][9]
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[4]
-
Continue monitoring for signs of efficacy (tumor regression) and toxicity (weight loss, adverse behaviors).[8]
Visualizations
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [pubmed.ncbi.nlm.nih.gov]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [cancer.fr]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. at7519hydrochloride.com [at7519hydrochloride.com]
- 12. caymanchem.com [caymanchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 15. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. | BioWorld [bioworld.com]
Validation & Comparative
On-Target Efficacy of (R,R)-S63845 Confirmed by MCL-1 Knockout
A Comparative Guide for Researchers
The selective MCL-1 inhibitor, (R,R)-S63845, has emerged as a promising therapeutic agent in preclinical cancer models. Its efficacy is attributed to the specific inhibition of Myeloid Cell Leukemia 1 (MCL-1), a key pro-survival protein often overexpressed in various malignancies. To rigorously validate the on-target activity of this compound, researchers have employed MCL-1 knockout and knockdown models. This guide provides a comparative analysis of the compound's effects in wild-type versus MCL-1 deficient cellular contexts, supported by experimental data and detailed protocols.
Confirming On-Target Activity: A Comparison of Wild-Type and MCL-1 Knockout Cells
The central tenet of on-target validation is to demonstrate that the biological effects of a compound are lost in the absence of its target. In the case of this compound, this has been unequivocally shown through the use of isogenic cell lines where the MCL1 gene has been knocked out.
Cell Viability and Apoptosis
Studies have consistently demonstrated that cancer cell lines dependent on MCL-1 for survival are highly sensitive to this compound, while their MCL-1 knockout counterparts exhibit significant resistance.[1][2] This differential sensitivity is a cornerstone of evidence for the compound's on-target mechanism. The cytotoxic effect of this compound is mediated through the induction of apoptosis, a process that is critically dependent on the BAX and BAK proteins, which are downstream of MCL-1.[1][2][3][4] Consequently, cells lacking BAX and BAK are also resistant to this compound, further solidifying its on-target action through the intrinsic apoptotic pathway.[1][2]
Table 1: Comparative Efficacy of this compound in Wild-Type vs. BAX/BAK Deficient Cells
| Cell Line | Genotype | This compound Treatment | Outcome | Reference |
| H929 | Wild-Type | Yes | Apoptosis Induction | [1][2] |
| H929 | BAX/BAK Knockout | Yes | Resistance to Apoptosis | [1][2] |
| MMTV-PyMT | BAX/BAK Proficient | Yes | Reduced Tumor Growth | |
| MMTV-PyMT | BAX/BAK Deficient | Yes | No Impact on Tumor Growth |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Mammalian cells in culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[5][6][7]
-
Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5][7] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][7] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][7] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: a. Resuspend the cells in Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This technique is used to demonstrate the direct interaction of this compound with its target, MCL-1, by observing the disruption of MCL-1's binding to its pro-apoptotic partners like BAK and BAX.[3]
Materials:
-
Cell lysate from treated and untreated cells
-
Antibody against MCL-1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a suitable lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-MCL-1 antibody. b. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins and input lysates by SDS-PAGE and Western blotting using antibodies against MCL-1, BAK, and BAX to observe the disruption of the MCL-1/BAK and MCL-1/BAX interactions in the presence of this compound.
Visualizing the Mechanism of Action
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Myeloid cell leukemia 1 (Mcl-1) – in vivo active inhibitor [vernalis.com]
- 5. OUH - Protocols [ous-research.no]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
A Comparative Guide to Mcl-1 Inhibitors: (R,R)-S63845 and A-1210477
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a key regulator of the intrinsic apoptosis pathway. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous cancer therapies. Consequently, the development of potent and selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. This guide provides a detailed comparative analysis of two notable Mcl-1 inhibitors, (R,R)-S63845 and A-1210477, presenting their biochemical and cellular activities, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and A-1210477, facilitating a direct comparison of their potency and cellular efficacy.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | A-1210477 |
| Binding Affinity (Kd / Ki) | Kd: 0.19 nM[1][2] | Ki: 0.454 nM (454 pM)[3][4][5] |
| Cellular Activity (IC50) | 4-233 nM (AML cell lines)[6] | 26.2 nM (in H929 cells)[3] |
Table 2: Selectivity Profile
| Inhibitor | Target | Kd / Ki | Selectivity vs. Mcl-1 |
| This compound | Mcl-1 | 0.19 nM[1] | - |
| Bcl-2 | >10,000 nM[7] | >52,000-fold | |
| Bcl-xL | >10,000 nM[7] | >52,000-fold | |
| A-1210477 | Mcl-1 | 0.454 nM[3][4] | - |
| Bcl-2 | Not explicitly quantified, but >100-fold less potent[4] | >100-fold[4] | |
| Bcl-xL | Not explicitly quantified, but >100-fold less potent[4] | >100-fold[4] |
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[4] Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[2][8] This leads to the activation of Bak and Bax, MOMP, release of cytochrome c from the mitochondria, and ultimately, caspase activation and programmed cell death.[4]
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Comparative Efficacy
Both this compound and A-1210477 are potent and selective inhibitors of Mcl-1. This compound exhibits a slightly higher reported binding affinity in the sub-nanomolar range.[1] One study noted that S63845 has an approximately 20-fold higher affinity for human Mcl-1 compared to A-1210477.[9] Furthermore, S63845 was reported to be 1000-fold more potent in killing Mcl-1 dependent H929 cells compared to A-1210477.[10] This increased cellular potency of S63845 may also be attributed to its lower binding to serum proteins, enhancing its bioavailability.[9] A-1210477 has been extensively characterized in various cell lines and demonstrates clear on-target activity by disrupting the Mcl-1:Bim complex and inducing apoptosis.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Binding Affinity Assay (TR-FRET)
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
-
Reagents and Materials:
-
Recombinant GST-tagged Mcl-1 protein (1 nM)[3]
-
Fluorescently-labeled Bak peptide (f-Bak, 100 nM)[3]
-
Terbium-labeled anti-GST antibody (1 nM)[3]
-
Test compounds (this compound or A-1210477)
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)[3]
-
-
Procedure:
-
Mix GST-tagged Mcl-1, f-Bak, and Tb-labeled anti-GST antibody in the assay buffer.[3]
-
Add serially diluted test compounds.
-
Incubate at room temperature for 60 minutes.[3]
-
Measure the fluorescence on an Envision plate reader using a 340/35 nm excitation filter and 520/525 nm (for f-Bak) and 495/510 nm (for Tb-labeled anti-GST antibody) emission filters.[3]
-
The TR-FRET signal is inversely proportional to the binding of the inhibitor to Mcl-1. Calculate Ki values from the concentration-response curves.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
Mcl-1 dependent cancer cell lines (e.g., NCI-H929, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Test compounds (this compound or A-1210477) serially diluted in DMSO.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.[4]
-
Opaque-walled 96-well plates.[4]
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 15,000-20,000 cells per well (for suspension cells like H929) or 50,000 cells per well (for adherent cells) in 100 µL of culture medium.[3][4]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.[4]
-
Add serially diluted test compounds to the wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).[3][11]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.[4]
-
The luminescent signal is proportional to the number of viable cells. Plot the percentage of viable cells against the inhibitor concentration to determine the IC50.[3][4]
-
Immunoprecipitation for Protein Interaction
This technique is used to assess the ability of inhibitors to disrupt the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax in a cellular context.
-
Reagents and Materials:
-
Procedure:
-
Treat transduced HeLa cells with increasing concentrations of the test compound for a specified time (e.g., 4 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Incubate cell lysates with anti-FLAG antibody to immunoprecipitate the Flag-Mcl-1 protein complexes.[1]
-
Capture the immune complexes with Protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the immunoprecipitates and total cell lysates by immunoblotting for the FLAG-tagged Mcl-1 and the associated Bak and Bax proteins.[1] A decrease in co-immunoprecipitated Bak/Bax with increasing inhibitor concentration indicates disruption of the Mcl-1 interaction.
-
Caption: A typical experimental workflow for the evaluation of Mcl-1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 10. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R,R)-S63845-Induced Apoptosis with Caspase Activation: A Comparative Guide
Executive Summary
(R,R)-S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Its ability to induce apoptosis in MCL-1-dependent cancer cells has been extensively validated. This guide provides a comparative analysis of this compound-induced apoptosis, with a specific focus on caspase activation, and compares its performance with other relevant apoptosis-inducing agents. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.
Introduction to this compound: A Selective MCL-1 Inhibitor
MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis. Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, making it an attractive therapeutic target. This compound is a BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL-1, neutralizing its pro-survival function.[1][2] This action liberates pro-apoptotic proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4]
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action for this compound involves the direct inhibition of MCL-1, which disrupts the sequestration of pro-apoptotic BAX and BAK. Once released, BAX and BAK oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Comparative Analysis of Apoptosis Induction
This compound demonstrates superior potency and selectivity in inducing apoptosis in MCL-1-dependent cancer cells compared to other BH3 mimetics that target different BCL-2 family members.
| Cell Line | BCL-2 Family Dependency | This compound IC50 (µM) | A-1210477 IC50 (µM) | Venetoclax (ABT-199) IC50 (µM) |
| H929 | MCL-1 | ~0.1 | >10 | >10 |
| U-2946 | MCL-1 | ~0.1 | >10 | >10 |
| K562 | BCL-XL | >10 | >10 | >10 |
| MAVER-1 | BCL-2 | >1 | >10 | ~0.01 |
Data sourced from multiple studies.[3][5] IC50 values represent the concentration required to inhibit cell growth by 50% and are indicative of apoptosis induction.
Head-to-Head Comparison: this compound vs. A-1210477
This compound is a second-generation MCL-1 inhibitor with significantly improved potency over its predecessor, A-1210477.
| Parameter | This compound | A-1210477 |
| Binding Affinity (Ki for MCL-1) | < 1.2 nM | 28 nM |
| Potency in H929 cells (IC50) | ~100 nM | ~10,000 nM (10 µM) |
| Caspase-3/7 Activation | Rapid and robust | Slower and less potent |
| Cleaved PARP Induction | Strong induction | Weaker induction |
This comparison highlights the superior biochemical and cellular activity of this compound in targeting MCL-1.[4][6]
Synergistic Potential: this compound in Combination with Venetoclax
In many hematological malignancies, cancer cells co-depend on multiple anti-apoptotic proteins for survival. The combination of this compound with the BCL-2 inhibitor Venetoclax has shown strong synergistic effects in inducing apoptosis, particularly in cells resistant to Venetoclax alone.[7]
| Cell Line / Condition | Treatment | Caspase-3/7 Activation |
| Venetoclax-resistant MOLM-13 | Venetoclax (100 nM) | Delayed and sublethal |
| Venetoclax-resistant MOLM-13 | S63845 | Rapid and robust |
| Venetoclax-resistant MOLM-13 | Venetoclax + S63845 | Strong synergistic activation |
| Primary Myeloma Cells (Venetoclax-resistant) | Venetoclax (300 nM) | 11% cell death |
| Primary Myeloma Cells (Venetoclax-resistant) | S63845 (25 nM) | 7% cell death |
| Primary Myeloma Cells (Venetoclax-resistant) | Venetoclax + S63845 | 66% cell death |
This synergy is attributed to the dual blockade of key survival pathways, leading to a more profound activation of the apoptotic cascade.[8][9]
Experimental Protocols
a. Western Blotting for Cleaved Caspase-3 and PARP
This protocol details the detection of key apoptosis markers, cleaved caspase-3 and cleaved PARP, by western blot.
Materials:
-
This compound and other inhibitors
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound, alternative inhibitors, or vehicle control for the indicated time.
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply chemiluminescent substrate. Visualize protein bands using an imaging system.
b. Caspase-Glo® 3/7 Assay
This is a luminescent assay to quantify caspase-3 and -7 activities in a multiwell plate format.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as required. Include appropriate controls (untreated, vehicle).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
c. Annexin V/PI Apoptosis Assay by Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as desired. Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The selective MCL-1 inhibitor, this compound, is a potent inducer of caspase-dependent apoptosis in MCL-1-reliant cancer cells. Comparative data clearly demonstrates its superiority over older MCL-1 inhibitors and its ability to synergize with other BCL-2 family inhibitors like venetoclax to overcome drug resistance. The experimental protocols provided herein offer robust methods for validating the pro-apoptotic activity of this compound and other compounds by quantifying caspase activation and apoptotic cell populations. These tools are invaluable for researchers and drug development professionals working to advance novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax triggers sublethal apoptotic signaling in venetoclax-resistant acute myeloid leukemia cells and induces vulnerability to PARP inhibition and azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of BCL2 and MCL1 rescues myeloma cells resistant to BCL2 and MCL1 inhibitors associated with the formation of BAX/BAK hetero-complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,R)-S63845 and Other BH3 Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the selective MCL-1 inhibitor, (R,R)-S63845, with other prominent BH3 mimetics. This analysis is supported by experimental data to facilitate informed decisions in apoptosis-targeted drug discovery.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy.[1][2] BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic BCL-2 family members and inducing cancer cell death.[1][3] this compound is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein frequently overexpressed in various malignancies and associated with therapeutic resistance.[4][5] This guide presents a comparative analysis of this compound with other notable BH3 mimetics that target different BCL-2 family members, including Venetoclax (BCL-2 specific), Navitoclax (BCL-2/BCL-xL/BCL-w inhibitor), and A-1331852 (BCL-xL specific).
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound and other selected BH3 mimetics, based on available preclinical data. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Binding Affinity of BH3 Mimetics to Anti-Apoptotic BCL-2 Family Proteins
| Compound | Target(s) | Binding Affinity (Kᵢ/KᏧ) | Method |
| This compound | MCL-1 | KᏧ = 0.19 nM | Surface Plasmon Resonance |
| BCL-2 | No discernible binding | Fluorescence Polarization | |
| BCL-xL | No discernible binding | Fluorescence Polarization | |
| Venetoclax (ABT-199) | BCL-2 | Kᵢ < 0.01 nM | Cell-free assay |
| BCL-xL | Kᵢ = 48 nM | Cell-free assay | |
| BCL-w | Kᵢ = 245 nM | Cell-free assay | |
| MCL-1 | Kᵢ > 444 nM | Cell-free assay | |
| Navitoclax (ABT-263) | BCL-2 | Kᵢ ≤ 1 nM | Cell-free assay |
| BCL-xL | Kᵢ ≤ 0.5 nM | Cell-free assay | |
| BCL-w | Kᵢ ≤ 1 nM | Cell-free assay | |
| A-1331852 | BCL-xL | Kᵢ < 0.01 nM | Not specified |
| BCL-2 | Kᵢ = 6 nM | Not specified | |
| BCL-w | Kᵢ = 4 nM | Not specified | |
| MCL-1 | Kᵢ = 142 nM | Not specified |
Table 2: In Vitro Efficacy of BH3 Mimetics in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Target Dependency | IC₅₀/EC₅₀ |
| This compound | H929 | Multiple Myeloma | MCL-1 | ~100 nM[5] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | MCL-1 | ~10 nM[6] | |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | MCL-1 | ~10 nM[6] | |
| Panel of 8 AML cell lines | Acute Myeloid Leukemia | MCL-1 | 4 - 233 nM[7] | |
| Venetoclax (ABT-199) | RS4;11 | Acute Lymphoblastic Leukemia | BCL-2 | 8 nM[8] |
| OCI-Ly1 | Lymphoma | BCL-2 | 60 nM[9] | |
| MOLM-13 | Acute Myeloid Leukemia | BCL-2 | 200 nM[9] | |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | BCL-2/BCL-xL | 110 nM[10] |
| A-1331852 | MOLT-4 | Acute Lymphoblastic Leukemia | BCL-xL | 6 nM |
| NCI-H847 | Small Cell Lung Cancer | BCL-xL | 3 nM[2] | |
| NCI-H1417 | Small Cell Lung Cancer | BCL-xL | 7 nM[2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding kinetics and affinity of BH3 mimetics to their target BCL-2 family proteins.
-
Instrumentation: A Biacore instrument (or equivalent) is used for SPR analysis.[11]
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).[12]
-
Immobilize the purified recombinant target protein (e.g., human MCL-1, BCL-2, or BCL-xL) onto the sensor chip surface using standard amine coupling chemistry.[11]
-
The optimal pH and protein concentration for immobilization should be determined empirically.[13]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the BH3 mimetic in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the BH3 mimetic over the sensor chip surface at a constant flow rate.[14]
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.[12]
-
Regenerate the sensor surface between injections using a suitable regeneration solution to remove the bound analyte.[14]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (KᏧ).[15]
-
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of BH3 mimetics on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (CCK-8): [1][16][17][18][19]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BH3 mimetic for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of BH3 mimetics in a preclinical in vivo model.
-
Animal Models:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.[20]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the BH3 mimetic (e.g., this compound) or vehicle control via a suitable route (e.g., intravenous or oral) at a predetermined dose and schedule.[7]
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups to assess the anti-tumor efficacy.
-
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor, demonstrating significant anti-tumor activity in MCL-1-dependent cancer models.[4] Its high selectivity for MCL-1 distinguishes it from broader-spectrum BH3 mimetics like Navitoclax, potentially offering a more favorable therapeutic window by avoiding on-target toxicities associated with BCL-xL inhibition, such as thrombocytopenia. The comparative data presented in this guide highlights the diverse landscape of BH3 mimetics, each with a unique selectivity profile and spectrum of activity. The choice of a particular BH3 mimetic for further investigation will depend on the specific BCL-2 family dependencies of the cancer type of interest. The provided experimental protocols offer a foundation for the rigorous preclinical evaluation of these promising targeted therapies.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. bosterbio.com [bosterbio.com]
- 18. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to (R,R)-S63845 in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL-1 inhibitor (R,R)-S63845's performance in cross-resistance studies with other chemotherapeutics. Supported by experimental data, this document outlines the synergistic potential and resistance landscape of S63845, offering valuable insights for preclinical and clinical research.
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies.[1] this compound is a potent and selective small-molecule inhibitor of MCL-1 that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[2][3] A key challenge in cancer therapy is the development of drug resistance. This guide explores the cross-resistance profile of S63845 and its synergistic potential when combined with other chemotherapeutic agents.
Quantitative Analysis of S63845 in Combination Therapies
The efficacy of S63845 has been evaluated in combination with various chemotherapeutic agents across different cancer types. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the synergistic effects and cross-resistance patterns observed in these studies.
| Cell Line | Cancer Type | S63845 IC50 (nM) | Chemotherapeutic Agent | Chemotherapeutic IC50 | Combination Effect | Reference |
| NB4 | Acute Myeloid Leukemia | 90.2 | Metformin | 40.0 - 46.3 mM | Synergistic | [4] |
| KG1A (Chemoresistant) | Acute Myeloid Leukemia | 1863.2 | Metformin | 40.0 - 46.3 mM | Synergistic | [4] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Submicromolar | Venetoclax | Not specified | Highly Synergistic (CI < 0.25) | [5] |
| PF-382 | T-cell Acute Lymphoblastic Leukemia | Submicromolar | Venetoclax | Not specified | Highly Synergistic (CI < 0.25) | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Submicromolar | Venetoclax | Not specified | Highly Synergistic (CI < 0.25) | [5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Submicromolar | Venetoclax | Not specified | Highly Synergistic (CI < 0.25) | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~100-200 | Cisplatin | ~500-1000 nM | Synergistic | [6] |
| A375 (BRAF V600E) | Melanoma | Not specified | ABT-263 (Navitoclax) | Not specified | Synergistic (CI < 0.5) | [7] |
| MB3616 (NRAS Q61K) | Melanoma | Not specified | A-1331852 | Not specified | Synergistic (CI < 0.5) | [7] |
Table 1: Synergistic Effects of S63845 in Combination with Other Anticancer Agents. The table presents IC50 values for S63845 and partner drugs, along with the observed combination effect. A Combination Index (CI) of less than 1 indicates synergy.
Cross-Resistance Profile of S63845
Studies have also investigated the development of resistance to S63845 and the cross-resistance patterns with other agents.
| Cell Line | Cancer Type | Resistance to | Cross-Resistance Observed | Mechanism of Resistance | Reference |
| S63845-resistant breast cancer cells | Breast Cancer | S63845 | Not specified | Deletion of BAK, up-regulation of other pro-survival proteins | [8] |
| HL60/MX2 | Acute Myeloid Leukemia | Mitoxantrone | Cross-resistance to other standard therapies | Mcl-1 overexpression | [9] |
| HSP90 inhibitor-resistant cells | Various | HSP90 inhibitors | Loss of MCL-1 dependence | Switch in MCL-1 dependence | [10] |
Table 2: Cross-Resistance Patterns Observed in S63845 and Other Chemotherapy Studies. This table highlights instances of cross-resistance and the underlying molecular mechanisms.
Experimental Protocols
The following section details the methodologies for key experiments cited in the cross-resistance studies of S63845.
Establishment of Drug-Resistant Cell Lines
Drug-resistant cell lines are generated by continuous or intermittent exposure of parental cancer cell lines to escalating concentrations of the selective drug.
-
Initial Culture: Culture parental cancer cells in their recommended growth medium until they reach 70-80% confluency.
-
Drug Exposure: Introduce the chemotherapeutic agent (e.g., S63845) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. This process is repeated until the desired level of resistance is achieved.
-
Verification of Resistance: The resistance of the newly generated cell line is confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (S63845 and/or other chemotherapeutics) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Signaling Pathways and Resistance Mechanisms
The efficacy of S63845 is intrinsically linked to the BCL-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Resistance to S63845 often involves the upregulation of other anti-apoptotic BCL-2 family members, creating a dependency shift.
Figure 1: MCL-1 Signaling in Apoptosis. This diagram illustrates how S63845 inhibits MCL-1, leading to the activation of the intrinsic apoptotic pathway.
Figure 2: Acquired Resistance to S63845. This diagram shows how upregulation of BCL-2 or BCL-xL can confer resistance to S63845 by compensating for MCL-1 inhibition.
Conclusion
This compound demonstrates significant promise as a targeted therapy, particularly in combination with other chemotherapeutic agents. The synergistic effects observed in various cancer models highlight its potential to overcome resistance and enhance treatment efficacy. However, the emergence of resistance through mechanisms such as the upregulation of other BCL-2 family members underscores the importance of rational combination strategies and the development of biomarkers to predict patient response. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the cross-resistance and synergistic potential of S63845, ultimately aiding in the design of more effective cancer therapies.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to HSP90 inhibition involving loss of MCL1 addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Tipping Point of Apoptosis: A Strong Correlation Between MCL-1 Dependence and S63845 Sensitivity
A comprehensive analysis of experimental data reveals that cancer cell lines exhibiting a strong dependence on the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) for survival are exquisitely sensitive to the selective MCL-1 inhibitor, (R,R)-S63845. This guide provides a comparative overview of this correlation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like MCL-1. This dependency creates a therapeutic vulnerability that can be exploited by targeted inhibitors. S63845 is a potent and highly selective small-molecule inhibitor that binds to the BH3-binding groove of MCL-1 with high affinity, preventing it from neutralizing pro-apoptotic proteins like BAK and BAX.[1][2][3] This unleashes the apoptotic cascade, leading to the death of MCL-1-dependent cancer cells.[4][5]
Data Presentation: Quantitative Correlation
The sensitivity of a cancer cell line to S63845 is directly proportional to its reliance on MCL-1 for survival. This is quantitatively demonstrated by comparing the half-maximal inhibitory concentration (IC50) of S63845 with the MCL-1 dependence of various cancer cell lines. MCL-1 dependence can be determined through several methods, including genetic approaches like siRNA or CRISPR-mediated knockout, or functional assays such as BH3 profiling.
The following tables summarize the S63845 sensitivity across a panel of hematological and solid tumor cell lines, alongside their established or predicted MCL-1 dependence.
Table 1: S63845 IC50 Values in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | MCL-1 Dependence | S63845 IC50 (nM) |
| H929 | Multiple Myeloma | High | 8 |
| AMO-1 | Multiple Myeloma | High | 14 |
| MOLP-8 | Multiple Myeloma | High | 23 |
| OPM-2 | Multiple Myeloma | High | 35 |
| MOLM-13 | Acute Myeloid Leukemia | High | 4 |
| MV4-11 | Acute Myeloid Leukemia | High | 7 |
| HL-60 | Acute Myeloid Leukemia | High | 11 |
| U266 | Multiple Myeloma | Moderate | 130 |
| RPMI-8226 | Multiple Myeloma | Moderate | 250 |
| K562 | Chronic Myeloid Leukemia | Low | >10,000 |
| Raji | Burkitt's Lymphoma | Low | >10,000 |
Data compiled from Kotschy et al., Nature 2016 and other sources.[4]
Table 2: S63845 IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | MCL-1 Dependence | S63845 IC50 (nM) |
| NCI-H23 | Non-Small Cell Lung Cancer | High | 28 |
| NCI-H358 | Non-Small Cell Lung Cancer | High | 45 |
| A549 | Non-Small Cell Lung Cancer | Low | >10,000 |
| MCF-7 | Breast Cancer | Low | >10,000 |
| MDA-MB-231 | Breast Cancer | Low | >10,000 |
| HCT-116 | Colorectal Cancer | Moderate | 3,200 |
Data compiled from Kotschy et al., Nature 2016 and other sources.[4]
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Caption: Workflow for correlating MCL-1 dependence with S63845 sensitivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BH3 Profiling for Determining MCL-1 Dependence
This functional assay measures the mitochondrial outer membrane permeabilization (MOMP) in response to BH3-only peptides to determine a cell's dependence on specific anti-apoptotic proteins.
-
Cell Preparation:
-
Harvest cells and wash with MEB buffer (150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM succinate).
-
Resuspend cells in MEB at a concentration of 2 x 10^6 cells/mL.
-
-
Permeabilization and Peptide Treatment:
-
Add digitonin to a final concentration of 0.0025% to permeabilize the plasma membrane.
-
Incubate for 5 minutes at room temperature.
-
Add a panel of BH3 peptides (e.g., BIM, PUMA, BAD, NOXA, HRK) to the permeabilized cells in a 96-well plate. The NOXA peptide preferentially interacts with MCL-1.
-
Incubate for 30-60 minutes at 29°C.
-
-
Detection of MOMP (Flow Cytometry):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100.
-
Stain with an anti-cytochrome c antibody.
-
Analyze by flow cytometry to quantify the percentage of cells that have released cytochrome c. A strong response to the NOXA peptide indicates MCL-1 dependence.[6]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of S63845 for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with S63845 at the desired concentration and time point.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Flow Cytometry Analysis:
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This technique is used to study the interaction between MCL-1 and its binding partners (e.g., BAX, BAK).
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for MCL-1 overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co‐immunoprecipitation‐based identification of putative BAX INHIBITOR‐1‐interacting proteins involved in cell death regulation and plant–powdery mildew interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to (R,R)-S63845 Combination Therapies
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic anti-cancer effects observed when combining the selective Mcl-1 inhibitor, (R,R)-S63845, with other therapeutic agents. The following sections detail the quantitative data from preclinical studies, in-depth experimental protocols, and the underlying signaling pathways driving these potent combinations.
Harnessing Apoptosis: The Power of Dual Targeting
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional therapies.[1] By inhibiting Mcl-1, this compound liberates pro-apoptotic proteins, triggering the intrinsic apoptotic pathway. Synergistic effects are achieved when this compound is combined with drugs that target other nodes in the apoptotic or related survival pathways, leading to a more profound and durable anti-tumor response.
Quantitative Analysis of Synergistic Interactions
The following tables summarize the quantitative data from key studies demonstrating the synergistic efficacy of this compound in combination with various anti-cancer drugs across different cancer types.
Table 1: Synergistic Interactions of this compound with BH3-Mimetics
| Combination Agent | Cancer Type | Cell Lines / Model | Key Quantitative Findings | Reference |
| Venetoclax | T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL cell lines, Zebrafish xenograft | Strong synergy observed with a Combination Index (CI) < 1. The combination of 10 µM S63845 and 10 µM venetoclax significantly reduced leukemic burden in vivo.[1][3] | [1][3] |
| Venetoclax | Acute Myeloid Leukemia (AML) | Primary AML samples, AML cell lines | S63845 strongly synergizes with venetoclax to induce apoptosis, even in venetoclax-resistant cells and in the presence of a bone marrow microenvironment that confers resistance.[2][4] | [2][4] |
Table 2: Synergistic Interactions of this compound with Chemotherapeutic Agents
| Combination Agent | Cancer Type | Cell Lines / Model | Key Quantitative Findings | Reference |
| Docetaxel | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines | Displayed synergistic activity. | |
| Cisplatin | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines | Combination of S63845 and cisplatin synergistically induces apoptosis and decreases proliferation.[5] | [5][6] |
Table 3: Synergistic Interactions of this compound with Targeted Therapies
| Combination Agent | Cancer Type | Cell Lines / Model | Key Quantitative Findings | Reference |
| Trastuzumab | HER2-Amplified Breast Cancer | HER2+ breast cancer models | Displayed synergistic activity. | [7] |
| Lapatinib | HER2-Amplified Breast Cancer | BT-474 xenograft model | Combination of 25 mg/kg S63845 and 100 mg/kg lapatinib showed enhanced anti-tumor activity.[8] | [8] |
| MAPK Pathway Inhibitors | Melanoma | Melanoma cell lines | Combination with BRAF or MEK inhibitors enhances apoptosis. | [9][10][11] |
| Parthenolide | Trametinib-Resistant Melanoma | Patient-derived melanoma cell lines | Synergistically induces massive apoptosis. | [12] |
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are crucial for the replication and validation of these findings. Below are summaries of the methodologies employed in the cited studies.
Assessment of Apoptosis and Cell Viability
-
Cell Viability Assay (MTT): Cancer cell lines, such as MDA-MB-231 for breast cancer, were seeded and treated with single agents or combinations for 48-72 hours. Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.[13]
-
Apoptosis Assay (Annexin V/PI Staining): To quantify apoptosis, cells were treated with the drug combinations for a specified period (e.g., 48 hours). Subsequently, they were stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells. The stained cells were then analyzed by flow cytometry.[2][13]
-
Western Blot Analysis: To probe the molecular mechanisms, protein lysates from treated cells were subjected to SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against key proteins in the apoptotic and survival pathways (e.g., cleaved caspase-3, BAX, BCL2, pERK1/2, AKT, STAT3) followed by secondary antibodies for detection.[13]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG mice) were used for xenograft studies.
-
Tumor Implantation and Treatment: Human cancer cells (e.g., BT-474 for HER2+ breast cancer) were injected into the mice to establish tumors. Once tumors reached a palpable size (e.g., ~150 mm³), the mice were treated with vehicle control, single agents, or the combination therapy for a specified duration (e.g., 5 consecutive days).[8]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers to assess the anti-tumor efficacy of the different treatment regimens.[8]
Synergy Determination
-
Combination Index (CI): The synergistic, additive, or antagonistic effects of drug combinations were quantitatively determined using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1] Software such as CompuSyn is often used for these calculations.[13]
Visualizing the Mechanisms of Synergy
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the synergistic interactions of this compound.
Caption: Dual inhibition of Mcl-1 and Bcl-2 by this compound and venetoclax, respectively, leads to enhanced apoptosis.
Caption: Combined inhibition of the MAPK pathway and Mcl-1 overcomes resistance and promotes apoptosis in melanoma.
Caption: A generalized experimental workflow for assessing the synergy of this compound combinations in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic activity of S63845 and parthenolide to overcome acquired resistance to MEK1/2 inhibitor in melanoma cells: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (R,R)-S63845, a Potent and Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (R,R)-S63845, a highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key survival mechanism for various cancers and a contributor to resistance against conventional therapies. This document summarizes key experimental data on the in vitro and in vivo performance of S63845, offering a valuable resource for researchers in oncology and drug development.
Mechanism of Action
This compound, hereafter referred to as S63845, is a BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL-1.[1][2][3] This action blocks the pro-survival function of MCL-1, which would normally sequester pro-apoptotic proteins like BAX and BAK.[3] By inhibiting MCL-1, S63845 unleashes BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][3][4][5] Mechanistic studies have confirmed that S63845's cytotoxic effects are dependent on BAX/BAK and caspases.[2][4][6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of S63845 from various preclinical studies.
Table 1: In Vitro Efficacy of S63845
| Parameter | Value | Cell Lines/Assay Type | Notes |
| Binding Affinity (Kd) | 0.19 nM | Human MCL-1 (SPR) | S63845 exhibits a high affinity for human MCL-1.[1][3][4] |
| Inhibitory Constant (Ki) | <1.2 nM | Human MCL-1 | Demonstrates potent inhibition of MCL-1.[5] |
| Selectivity | >10,000-fold vs. BCL-2 & BCL-xL | N/A | S63845 shows no discernible binding to other BCL-2 family members at effective concentrations.[3][4] |
| IC50 | <1 µM | MCL-1-dependent cell lines (Multiple Myeloma, Lymphoma, AML) | Highly potent in cancer cell lines reliant on MCL-1 for survival.[3] |
| Potency Comparison | ~1,000-fold more potent than A-1210477 | H929 Multiple Myeloma cells | Significantly more potent than earlier generation MCL-1 inhibitors.[7] |
Table 2: In Vivo Efficacy of S63845
| Cancer Model | Dosing | Key Outcomes | Notes |
| Human Multiple Myeloma Xenografts (H929, AMO1) | Intravenous injection | Dose-dependent anti-tumor activity with maximal tumor growth inhibition (TGImax) of 103% and 114%.[5] | S63845 demonstrates potent single-agent efficacy in vivo.[1][2][4] |
| Eµ-Myc Lymphoma Mouse Model | 12.5 mg/kg for 5 days | 60-70% of mice were cured of the disease.[8] | The compound is well-tolerated with no significant weight loss observed in mice.[4] |
| Acute Myeloid Leukemia (AML) Patient Samples | N/A | Selective apoptotic effect on AML samples compared to healthy hematopoietic stem cells.[9] | Shows a potential therapeutic window. |
| Triple-Negative and HER2-Amplified Breast Cancer | N/A | Synergistic activity with docetaxel, trastuzumab, or lapatinib.[10] | Effective in combination with other anti-cancer drugs.[2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of S63845 and a typical experimental workflow for evaluating its in vivo efficacy.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 10. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R,R)-S63845 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for (R,R)-S63845, a potent and selective Mcl-1 inhibitor. While the Safety Data Sheet (SDS) for S63845 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), and that smaller quantities may be disposed of with household waste, it is imperative to adhere to standard laboratory chemical waste protocols to ensure safety and compliance.[1]
Key Safety and Handling Information
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While the compound is not classified as hazardous, general safe laboratory practices should always be observed.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1799633-27-4 | [1][2] |
| Molecular Formula | C39H37ClF4N6O6S | [2] |
| Formula Weight | 829.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Segregate solid waste (e.g., unused compound, contaminated vials, and PPE) from liquid waste (e.g., solutions of the compound in solvents like DMSO or ethanol).[4]
-
Do not mix this compound waste with other incompatible waste streams.
2. Solid Waste Disposal:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name of the chemical "this compound," and the date.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[4]
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent used (e.g., DMSO, Ethanol), and an approximate concentration of the compound.
-
Ensure the container is kept securely closed when not in use.[4]
-
Crucially, do not discharge any liquid waste containing this compound into the sewer system. [1]
4. Arranging for Professional Disposal:
-
Once the waste containers are full, arrange for pickup and disposal by a licensed hazardous waste management company.[5]
-
Follow your institution's specific procedures for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (R,R)-S63845
Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent and selective MCL1 inhibitor, (R,R)-S63845. This guide provides detailed personal protective equipment (PPE) requirements, operational procedures, and disposal instructions for researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor of the Myeloid cell leukemia 1 (MCL1) protein, a key regulator of the mitochondrial apoptotic pathway.[1] Due to its cytotoxic nature, designed to induce cell death in rapidly dividing cancer cells, stringent safety measures are imperative to protect laboratory personnel from potential exposure.[1][2]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper selection, use, and disposal of the following equipment.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving enhances protection, with the outer glove worn over the gown cuff and the inner glove underneath.[2] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form outside of a containment system. | Prevents inhalation of airborne particles of the cytotoxic agent.[2] |
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure risk.[2]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary materials, including PPE, spill kits, and designated waste containers, are readily accessible.
-
Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard symbols.
-
Weighing: Handle the solid powder form within a containment system (e.g., a ventilated balance enclosure or BSC) to prevent inhalation of airborne particles.
-
Dissolving: When preparing solutions, do so within a BSC. This compound is soluble in DMSO.[4][5]
-
Transport: When moving the compound, even for short distances, use a sealed, leak-proof secondary container.
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.
Emergency Procedures: Spills and Exposure
In case of a spill:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use a spill kit designed for cytotoxic agents. Absorb liquids with appropriate material and clean the area with a deactivating agent.
-
Collect all cleanup materials in a designated hazardous waste container.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous cytotoxic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 829.26 g/mol [4][5] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO[4][5] |
| Storage (Powder) | Store at -20°C for long-term stability.[4][5] |
| Storage (In Solvent) | Store at -80°C for up to 1 year.[4] |
Visual Workflow for Handling this compound
Caption: A logical workflow diagram for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
